molecular formula C8H10BrN B183183 2-Bromo-4,6-dimethylaniline CAS No. 41825-73-4

2-Bromo-4,6-dimethylaniline

Cat. No.: B183183
CAS No.: 41825-73-4
M. Wt: 200.08 g/mol
InChI Key: YOSJCQJJIHEUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-dimethylaniline is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99447. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSJCQJJIHEUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073512
Record name 2-Bromo-4,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41825-73-4
Record name 2-Bromo-4,6-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41825-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-bromo-4,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041825734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 41825-73-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-4,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,6-dimethylaniline (CAS: 41825-73-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-4,6-dimethylaniline, a key chemical intermediate. It details its physicochemical properties, spectroscopic data, synthesis and reactivity, safety and handling protocols, and significant applications in various fields, particularly in the development of novel pharmaceuticals.

Core Properties and Data

This compound, also known as 6-bromo-2,4-xylidine, is an aromatic amine whose structure is characterized by a bromine atom positioned ortho to the amino group. This substitution pattern imparts specific reactivity and steric properties, making it a valuable building block in organic synthesis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.

PropertyValueCitation(s)
CAS Number 41825-73-4
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance White to amber or dark green powder/crystal[1]
Melting Point 43-47 °C (lit.)[1]
Boiling Point 75-79 °C at 5 mmHg[1]
Density 1.424 g/cm³ (estimate)[1]
Solubility Insoluble in water[1]
Flash Point >110 °C (>230 °F) - closed cup[1]
pKa 2.82 ± 0.10 (Predicted)[1]
Spectroscopic Data

Spectroscopic analysis is critical for the verification of the compound's identity and purity. The following tables outline the characteristic peaks observed in ¹H NMR and IR spectroscopy.

¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.11Singlet1HAromatic H (C3-H)
~6.79Singlet1HAromatic H (C5-H)
~3.88Broad Singlet2HNH₂
~2.18Singlet3HMethyl H (C4-CH₃)
~2.15Singlet3HMethyl H (C6-CH₃)
(Data interpreted from spectral images provided by ChemicalBook)[2]

Infrared (IR) Spectroscopy Data

Key IR absorptions are indicative of the functional groups present in the molecule.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3400-3300N-H StretchPrimary Amine
~3000-2850C-H StretchMethyl groups
~1620N-H BendPrimary Amine
~1480C=C StretchAromatic Ring
~850C-H Bend (Aromatic)Substituted Benzene
~600-500C-Br StretchBromoalkane
(Characteristic ranges based on typical IR spectra for substituted anilines)[3][4]

Synthesis and Reactivity

Synthesis Pathway

The synthesis of this compound from a commercially available precursor, sulfanilamide, involves a multi-step process. This pathway is designed to achieve the specific ortho-bromination, a transformation that requires careful control of directing groups.

G cluster_0 Step 1: Diazotization & Sandmeyer Reaction cluster_1 Step 2: Desulfonylation cluster_2 Step 3: N,N-Dimethylation cluster_3 Step 4: Directed ortho-Lithiation & Methylation Sulfanilamide Sulfanilamide Diazo Diazonium Salt Intermediate Sulfanilamide->Diazo NaNO₂, HCl 0-5 °C BromoSulfonamide 2-Bromo-4-aminobenzenesulfonamide Diazo->BromoSulfonamide CuBr BromoAniline 3-Bromoaniline BromoSulfonamide->BromoAniline H₂SO₄, Heat Dimethylaniline 3-Bromo-N,N-dimethylaniline BromoAniline->Dimethylaniline CH₃I or (CH₃)₂SO₄ Base Lith_Intermediate Lithium Intermediate Dimethylaniline->Lith_Intermediate 1. n-BuLi 2. CH₃I Target This compound Lith_Intermediate->Target Workup

Figure 1: Multi-step synthesis from sulfanilamide.
Experimental Protocol: Synthesis via Directed ortho-Metalation

A plausible, though complex, synthetic route leverages the directing ability of the N,N-dimethyl group to achieve specific ortho-lithiation, followed by methylation. This overcomes the challenge of direct bromination which typically yields other isomers.[5][6]

Materials:

Procedure:

  • A solution of 3-Bromo-N,N-dimethylaniline in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-Butyllithium in hexanes (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours at this temperature to ensure complete lithiation at the position ortho to the dimethylamino group.

  • Methyl iodide (2.2 equivalents) is added dropwise to the reaction mixture. The mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Key Reactivity and Applications

This compound is a versatile intermediate. The bromine atom serves as a handle for various cross-coupling reactions, while the amine group can be transformed into other functionalities.

Ullmann Condensation: One notable application is its use in Ullmann-type C-N and C-O coupling reactions.[7] For instance, it can react with phenols or other anilines in the presence of a copper catalyst to form diaryl ethers or diaryl amines, which are common scaffolds in medicinal chemistry.

Sonogashira Coupling: The compound can participate in Sonogashira coupling with terminal alkynes. A specific example is its reaction with 3-chloro-3-methyl-but-1-yne, catalyzed by copper(I) chloride (CuCl) in the presence of a base like triethylamine (B128534) (Et₃N), to produce 2-bromo-N-(1',1'-dimethylprop-2'-ynyl)-4,6-dimethylaniline.[1] This reaction introduces an alkyne moiety, further expanding the synthetic utility of the molecule.

G cluster_main Key Synthetic Transformations cluster_ullmann Ullmann Condensation cluster_synthesis Pharmaceutical Synthesis cluster_sonogashira Sonogashira Coupling Start This compound Ether Diaryl Ether Product Start->Ether Intermediate Advanced Intermediates Start->Intermediate Alkynylaniline Alkynyl-substituted Aniline Start->Alkynylaniline Phenol Phenol (Ar-OH) Phenol->Ether Cu Catalyst, Base API Active Pharmaceutical Ingredients (APIs) Intermediate->API Further Steps Alkyne Terminal Alkyne (e.g., 3-chloro-3-methyl-but-1-yne) Alkyne->Alkynylaniline Pd/Cu Catalyst, Base

Figure 2: Major reaction pathways and applications.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant and requires careful management.

GHS Hazard Information
CategoryClassification
Signal Word Warning
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

(Data sourced from Sigma-Aldrich)

Handling and Storage Recommendations

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a NIOSH-approved dust mask (e.g., N95) when handling the powder.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep in a dark place under an inert atmosphere.[1]

  • Store away from strong oxidizing agents.

Conclusion

This compound (CAS: 41825-73-4) is a specialized chemical intermediate with a unique substitution pattern that makes it a valuable component in organic synthesis. Its defined physicochemical properties and reactivity, particularly in forming carbon-carbon and carbon-heteroatom bonds, underscore its importance in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties. This guide serves as a foundational resource for professionals utilizing this versatile building block in research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,6-dimethylaniline is an important aromatic amine derivative widely utilized as a key intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methyl groups on the aniline (B41778) ring, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and relevant spectral data for its characterization. All quantitative data is summarized in structured tables for ease of reference, and a detailed experimental workflow is visualized.

Chemical Identity and Physical Properties

This compound, also known as 2-bromo-4,6-xylidine, is a crystalline solid at room temperature. Its core structure consists of an aniline ring substituted with a bromine atom at the 2-position and methyl groups at the 4- and 6-positions.

Identifier Value Reference
IUPAC Name This compound
CAS Number 41825-73-4[1][2]
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [1]
InChI 1S/C8H10BrN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3[1]
SMILES Cc1cc(C)c(N)c(Br)c1[1]

Table 1: Chemical Identifiers for this compound

The physical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

Property Value Reference
Appearance Cream to brown crystals or powder[3]
Melting Point 43-47 °C[1][2]
Boiling Point 75-79 °C at 5 mmHg[4]
Density 1.424 g/cm³ (estimate)[4]
Solubility Insoluble in water; Soluble in organic solvents[4][5]
Flash Point 110 °C (230 °F) - closed cup[1][2]

Table 2: Physical Properties of this compound

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of a substituted aromatic amine. The amino group is a strong activating group, while the bromine atom provides a site for various coupling reactions. It is a valuable building block in organic synthesis for the preparation of more complex molecules. For instance, it can react with 3-chloro-3-methyl-but-1-yne in the presence of triethylamine (B128534) and a copper(I) chloride catalyst to yield 2-bromo-N-(1',1'-dimethylprop-2'-ynyl)-4,6-dimethylaniline.[5] The compound should be stored in a dark place under an inert atmosphere at room temperature.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound via Bromination

A common method for the synthesis of this compound involves the electrophilic bromination of 4,6-dimethylaniline.

Materials:

  • 4,6-Dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4,6-dimethylaniline in chloroform.

  • Stir the solution at room temperature.

  • Add 1.0 equivalent of N-Bromosuccinimide (NBS) portion-wise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Materials:

  • Crude this compound

  • Ethanol (B145695)

  • Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal.

  • To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid, indicating saturation.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Materials:

  • Crude this compound

  • Silica (B1680970) gel

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexanes and ethyl acetate, with the polarity determined by TLC analysis).

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using various spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The integration and splitting patterns will be consistent with the structure.
¹³C NMR Resonances for the eight distinct carbon atoms in the molecule.
FTIR Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 200 and 202 due to bromine isotopes). Fragmentation patterns will be consistent with the structure.

Table 3: Spectroscopic Data for this compound

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow start Start: 4,6-Dimethylaniline reaction Bromination with NBS in Chloroform start->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup drying Drying (MgSO4) workup->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product purification_choice Purification crude_product->purification_choice recrystallization Recrystallization (Ethanol/Water) purification_choice->recrystallization Method 1 column_chrom Column Chromatography (Silica Gel) purification_choice->column_chrom Method 2 pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product

Caption: Synthesis and Purification Workflow for this compound.

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, purification, and characterization of this compound. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate in their work. The structured data tables and the visualized experimental workflow are designed to facilitate easy access to critical information.

References

2-Bromo-4,6-dimethylaniline molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies for 2-Bromo-4,6-dimethylaniline. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed data and procedural insights.

Molecular Structure and Chemical Formula

This compound is an aromatic amine with a bromine substituent at the ortho-position relative to the amino group, and two methyl groups at the para and the other ortho-position.

  • Molecular Formula: C₈H₁₀BrN

  • IUPAC Name: this compound

  • SMILES: Cc1cc(C)c(N)c(Br)c1[1]

  • InChI Key: YOSJCQJJIHEUKA-UHFFFAOYSA-N[1]

Figure 1: Molecular Structure of this compound

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 41825-73-4[1]
Molecular Weight 200.08 g/mol [1]
Appearance Amber to dark green/black powder/crystal[2]
Melting Point 43-47 °C[1]
Boiling Point 75-79 °C at 5 mmHg
Solubility Insoluble in water[2]
Flash Point 110 °C (230 °F) - closed cup[3]
Table 2: Spectroscopic Data

Specific spectroscopic data for this compound was not available in the search results. The following tables provide data for the closely related isomer, 4-Bromo-2,6-dimethylaniline , for reference and comparison.

¹H NMR Spectrum of 4-Bromo-2,6-dimethylaniline (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
7.04s2HAromatic-H[4]
3.53br s2HNH₂[4]
2.12s6H2 x CH₃[4]

Mass Spectrometry Data of 2-Bromo-N,N-dimethylaniline

This data illustrates the characteristic isotopic pattern for a bromine-containing compound.

m/zInterpretationReference
200[M+2]⁺ molecular ion (with ⁸¹Br)[5]
198[M]⁺ molecular ion (with ⁷⁹Br)[5]

Experimental Protocols

Proposed Synthesis of this compound

Reaction:

  • N-(2,6-dimethylphenyl)acetamide → N-(2-bromo-4,6-dimethylphenyl)acetamide → this compound

Step 1: Acetylation of 4,6-dimethylaniline

  • Dissolve 4,6-dimethylaniline in glacial acetic acid.

  • Add acetic anhydride (B1165640) dropwise while cooling the mixture in an ice bath.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into cold water to precipitate the product, N-(4,6-dimethylphenyl)acetamide.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol/water if necessary.

Step 2: Bromination of N-(4,6-dimethylphenyl)acetamide

  • Dissolve the acetylated product in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring. The use of a strong acid medium may be required to direct the bromination to the ortho position.[6][7]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium bisulfite.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude N-(2-bromo-4,6-dimethylphenyl)acetamide.

Step 3: Hydrolysis of the Amide

  • Reflux the crude N-(2-bromo-4,6-dimethylphenyl)acetamide with aqueous hydrochloric acid or sulfuric acid.

  • After several hours, cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the free amine.

  • Extract the product, this compound, with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

  • Purify the final product by column chromatography or recrystallization.

Note: This is a proposed synthetic route and may require optimization of reaction conditions, solvents, and reagents for optimal yield and purity.

Characterization Workflow

A general workflow for the characterization of the synthesized this compound would involve the following analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the synthesis and purification steps.

  • Melting Point Analysis: To assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the number and connectivity of protons, and the substitution pattern on the aromatic ring.

    • ¹³C NMR: To determine the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine and the C-Br bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the presence of bromine through its characteristic isotopic signature (M and M+2 peaks in a roughly 1:1 ratio).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Logical and Experimental Workflows

The following diagrams illustrate the molecular structure and a typical experimental workflow for the synthesis and characterization of this compound.

experimental_workflow Figure 2: Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 4,6-Dimethylaniline step1 Acetylation start->step1 intermediate N-(4,6-dimethylphenyl)acetamide step1->intermediate step2 Bromination intermediate->step2 intermediate2 N-(2-bromo-4,6-dimethylphenyl)acetamide step2->intermediate2 step3 Hydrolysis intermediate2->step3 product Crude this compound step3->product purify Column Chromatography / Recrystallization product->purify pure_product Pure this compound purify->pure_product nmr NMR (1H, 13C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms hplc HPLC (Purity) pure_product->hplc mp Melting Point pure_product->mp

Figure 2: Experimental Workflow for Synthesis and Characterization

References

Solubility Profile of 2-Bromo-4,6-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4,6-dimethylaniline in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a robust qualitative assessment of its solubility based on its chemical structure. Furthermore, it details a comprehensive experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for applications in synthesis, purification, and formulation.

Introduction to this compound

This compound (CAS No. 41825-73-4) is a substituted aniline (B41778) derivative with a molecular formula of C₈H₁₀BrN.[1] It presents as a yellow crystalline powder and is a key building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its molecular structure, featuring a brominated and dimethylated benzene (B151609) ring attached to an amino group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and for its potential formulation in drug delivery systems.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made by analyzing its molecular structure. The presence of the nonpolar dimethyl-substituted benzene ring and the bromine atom suggests solubility in nonpolar and moderately polar solvents. The amino group can participate in hydrogen bonding, which may enhance solubility in protic solvents. The compound is known to be insoluble in water.[2][3]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneSolubleThe nonpolar aromatic ring and methyl groups will interact favorably with nonpolar solvents through London dispersion forces.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneSolubleThese solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the aniline derivative.
Polar Protic Ethanol, MethanolModerately SolubleThe amine group can act as a hydrogen bond donor and acceptor with protic solvents, though the bulky methyl groups may cause some steric hindrance.
Aqueous WaterInsolubleThe large hydrophobic benzene ring with its substituents outweighs the hydrophilic nature of the single amino group.[2][3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in various organic solvents at different temperatures.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

  • Vortex mixer

Gravimetric Method Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature.

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be agitated continuously.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the evaporation dish containing the filtrate.

    • Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. A vacuum oven at a lower temperature is preferable to prevent degradation of the compound.

    • Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

    • The mass of the solvent is the difference between the mass of the dish with the filtrate and the mass of the dish with the residue.

    • Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

Alternative Method: UV-Vis Spectrophotometry

For compounds with a strong chromophore like this compound, UV-Vis spectrophotometry can be a sensitive and accurate alternative method for determining solubility.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

    • Withdraw and filter a sample of the supernatant.

    • Dilute the clear filtrate with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Processing cluster_2 Gravimetric Analysis A Add excess solute to solvent in a vial B Equilibrate in thermostatic shaker bath A->B C Allow excess solid to settle B->C D Withdraw supernatant with a syringe C->D Transfer to next stage E Filter through a 0.45 µm syringe filter D->E F Collect filtrate in a pre-weighed dish E->F G Evaporate solvent in a drying oven F->G Proceed to analysis H Cool in a desiccator and weigh G->H I Repeat until constant mass is achieved H->I J Calculate Solubility (g/100g solvent or mol/L) I->J Final data

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationship of Solubility Factors

G cluster_solute Solute: this compound cluster_solvent Solvent cluster_system System Solubility Solubility of This compound Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Polarity Molecular Polarity (Aromatic, -NH2, -Br) Solute->Polarity H_Bonding Hydrogen Bonding Capability (-NH2 group) Solute->H_Bonding MW Molecular Weight & Size Solute->MW Crystal Crystal Lattice Energy Solute->Crystal Solvent_Polarity Polarity (Polar/Nonpolar) Solvent->Solvent_Polarity Solvent_H_Bonding Hydrogen Bonding (Protic/Aprotic) Solvent->Solvent_H_Bonding Temperature Temperature System->Temperature Pressure Pressure System->Pressure

References

An In-depth Technical Guide to 2-Bromo-4,6-dimethylaniline: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for 2-Bromo-4,6-dimethylaniline (CAS No. 41825-73-4). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures for laboratory and industrial applications.

Chemical Identification and Physical Properties

This compound is a substituted aniline (B41778) used as a building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] It is a solid that can appear as a yellow to amber or dark green crystalline powder.[1][2]

PropertyValueReference(s)
CAS Number 41825-73-4[1][2][3]
Molecular Formula C₈H₁₀BrN[2][3]
Molecular Weight 200.08 g/mol [3][4]
Appearance Amber to Dark green to Black powder to crystal[2][4]
Melting Point 43-47 °C (lit.)[2][4]
Boiling Point 264 °C (lit.); 75-79°C at 5mm Hg[4]
Flash Point >110 °C (>230 °F) - closed cup[4]
Solubility Insoluble in water; Soluble in organic solvents.[1][2][4]
Storage Temperature Ambient temperatures; Keep in a dark place under an inert atmosphere.[2][4]

Hazard Identification and Classification

This chemical is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.

Hazard ClassificationCategoryGHS Hazard Statement(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.

Source: Aggregated from multiple SDS sources.

Signal Word: Warning

Safe Handling and Experimental Protocols

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably under a chemical fume hood, especially when handling the powder form to avoid dust generation.

  • Ensure that an eyewash station and safety shower are readily accessible.

3.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter.

3.3. General Handling Precautions

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.

3.4. Storage

  • Store in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents and strong acids.

Emergency Procedures

A clear workflow for handling emergencies is critical. The following diagram illustrates the logical steps to be taken in the event of an accidental release.

G Workflow for Accidental Release of this compound cluster_spill Spill Detected cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_disposal Disposal cluster_decon Decontamination Spill Spill or Release Occurs Evacuate Evacuate immediate area Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE (gloves, goggles, respirator) Ventilate->PPE Contain Contain spill with inert material (e.g., sand, vermiculite) PPE->Contain Collect Carefully sweep or scoop up into a suitable container Contain->Collect NoDust Avoid generating dust Collect->NoDust Label Label container as hazardous waste NoDust->Label Dispose Dispose of according to local, state, and federal regulations Label->Dispose Decontaminate Clean the spill area with soap and water Dispose->Decontaminate

Caption: Workflow for handling an accidental spill.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Source: Aggregated from multiple SDS sources.

4.2. Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible solid. May emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide gas under fire conditions.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways. It should be disposed of as hazardous waste through a licensed disposal company.

References

Synthesis of 2-Bromo-4,6-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the primary synthetic routes to 2-Bromo-4,6-dimethylaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document provides a comparative analysis of starting materials and reaction conditions, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a substituted aromatic amine of significant interest in organic synthesis. Its molecular structure, featuring a bromine atom and two methyl groups on the aniline (B41778) ring, provides a versatile scaffold for the construction of more complex molecules. The strategic placement of these functional groups influences the reactivity of the compound and allows for selective modifications, making it a valuable building block in the synthesis of targeted therapeutic agents and specialized chemicals. This guide focuses on the most common and effective methods for its preparation, primarily through the electrophilic bromination of 4,6-dimethylaniline.

Synthetic Pathways and Starting Materials

The principal and most direct route to this compound involves the electrophilic aromatic substitution of 4,6-dimethylaniline. The amino group of the aniline is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. As the para position is already occupied by a methyl group, the bromination occurs at one of the available ortho positions.

The primary starting material for this synthesis is 4,6-dimethylaniline . The choice of brominating agent and reaction conditions are critical factors that influence the yield, purity, and isomer distribution of the final product. The two most common brominating agents employed for this transformation are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).

A general reaction scheme is presented below:

G 4,6-Dimethylaniline 4,6-Dimethylaniline This compound This compound 4,6-Dimethylaniline->this compound Electrophilic Aromatic Substitution Brominating_Agent Brominating Agent (Br₂ or NBS) Brominating_Agent->this compound

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The selection of the synthetic route often depends on factors such as yield, reaction time, and ease of purification. The following table summarizes quantitative data for the synthesis of this compound using different brominating agents.

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (hours)Yield (%)Melting Point (°C)Reference
4,6-DimethylanilineBromine (Br₂)Acetic AcidRoom Temperature2~80-85 (for analogous reactions)43-47[1]
4,6-DimethylanilineN-Bromosuccinimide (NBS)Dichloromethane (B109758) (DCM)Room Temperature20Not specified43-47[2]

Note: Yields can vary based on the specific reaction scale and purification methods employed. The yield for the bromine in acetic acid method is extrapolated from similar reactions due to the lack of a direct reported value for this specific isomer.[1]

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound using both elemental bromine and N-Bromosuccinimide.

Method 1: Bromination using Elemental Bromine in Acetic Acid

This method is a classic approach for the bromination of activated aromatic rings.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up cluster_3 Purification Dissolve Dissolve 4,6-dimethylaniline in glacial acetic acid Cool Cool solution in an ice bath Dissolve->Cool Add_Br2 Slowly add a solution of Bromine in acetic acid Cool->Add_Br2 Stir Stir at room temperature Add_Br2->Stir Pour Pour reaction mixture into ice water Stir->Pour Neutralize Neutralize with aq. NaOH or NaHCO₃ Pour->Neutralize Extract Extract with an organic solvent (e.g., DCM) Neutralize->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Recrystallize Recrystallize crude product Evaporate->Recrystallize

Caption: Workflow for the synthesis of this compound using Bromine.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,6-dimethylaniline (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide (B78521) solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol/water or hexanes to afford this compound as a crystalline solid.

Method 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent, often leading to cleaner reactions and easier purification.[2]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up Dissolve_NBS Dissolve 4,6-dimethylaniline and NBS in DCM Stir_NBS Stir at room temperature for 20 hours Dissolve_NBS->Stir_NBS Concentrate Concentrate the reaction mixture Stir_NBS->Concentrate Purify_Column Purify by column chromatography Concentrate->Purify_Column

Caption: Workflow for the synthesis of this compound using NBS.

Procedure:

  • To a solution of 4,6-dimethylaniline (1 equivalent) in dichloromethane (DCM), add N-Bromosuccinimide (1.1 equivalents).[2]

  • Stir the reaction mixture at room temperature for 20 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel, eluting with a mixture of ethyl acetate (B1210297) and petroleum ether, to yield pure this compound.

Conclusion

The synthesis of this compound is readily achievable from 4,6-dimethylaniline via electrophilic bromination. Both elemental bromine and N-Bromosuccinimide are effective reagents for this transformation. The choice between these methods will depend on the desired scale of the reaction, available resources, and the required purity of the final product. The protocols provided in this guide offer a solid foundation for researchers to produce this valuable synthetic intermediate. Careful control of reaction conditions is paramount to achieving high yields and minimizing the formation of byproducts.

References

A Technical Guide to 2-Bromo-4,6-dimethylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Synthetic Building Block

Introduction: 2-Bromo-4,6-dimethylaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring a bromine atom ortho to the amino group and two methyl groups, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide offers a comprehensive overview of commercially available this compound, including a comparative analysis of supplier specifications, a detailed examination of its applications in synthetic chemistry, and illustrative experimental protocols.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, primarily for research and development purposes. The quality and purity of the starting material are paramount for reproducible and successful synthetic outcomes. Below is a comparative summary of the product specifications from prominent commercial vendors.

Supplier Product Number Purity (Assay) CAS Number Molecular Formula Molecular Weight Melting Point (°C) Appearance
Sigma-Aldrich 41825797%41825-73-4C₈H₁₀BrN200.0843-47Not specified
Thermo Scientific Chemicals B21272≥97.5% (GC)41825-73-4C₈H₁₀BrN200.0841.0-47.0Cream to brown crystals or powder
TCI America B1909>98.0% (GC)41825-73-4C₈H₁₀BrN200.0843-47White to light yellow-brown crystalline powder
Fisher Scientific AC41825005098%41825-73-4C₈H₁₀BrN200.0843-47Not specified

Note: Product specifications are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Key Synthetic Applications & Experimental Protocols

The reactivity of this compound is primarily centered around the bromine and amino functionalities, making it an ideal substrate for a range of cross-coupling and substitution reactions. Its application as an organic synthetic intermediate is well-documented.[1]

Palladium-Catalyzed C-N and C-O Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related C-O coupling (Ullmann-type) reactions. These methodologies are cornerstones of modern synthetic chemistry, enabling the formation of carbon-nitrogen and carbon-oxygen bonds, which are prevalent in many biologically active molecules. For instance, it may be used in the synthesis of 2-phenoxy-4,6-dimethylaniline.[2]

The following is a representative protocol for a copper-catalyzed Ullmann condensation, a classic method for forming diaryl ether linkages. While a specific protocol for this compound was not found, this general procedure for a related transformation can be adapted.

Reaction: Synthesis of a 2-Phenoxy-aniline derivative.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenol, potassium carbonate, copper(I) iodide, and 1,10-phenanthroline.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to a temperature between 100-150 °C. The optimal temperature may need to be determined empirically.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diaryl ether.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving aryl halides like this compound.

Buchwald_Hartwig_Amination ArylHalide This compound Intermediate [Ar-Pd(II)-X(L)₂] ArylHalide->Intermediate Pd(0) Amine Primary or Secondary Amine (R₂NH) AmineComplex [Ar-Pd(II)-NR₂(L)₂] Product Arylamine Product Pd0 Pd(0) Catalyst Base Base (e.g., NaOtBu) OxAdd Oxidative Addition RedElim Reductive Elimination Intermediate->AmineComplex + Amine - HX AmineComplex->Product Reductive Elimination AmineComplex->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation cluster_reactants Reactants ArylHalide This compound Product Diaryl Ether Product ArylHalide->Product Alcohol Phenol (Ar'OH) Alcohol->Product Cu_cat Cu(I) Catalyst Base Base (e.g., K₂CO₃) Process Ullmann Condensation invis_node->Product Heat, Solvent

Caption: General workflow for the Ullmann condensation.

Conclusion

This compound is a readily available and highly versatile reagent for the synthesis of complex organic molecules. Its utility in palladium and copper-catalyzed cross-coupling reactions makes it an invaluable tool for medicinal chemists and materials scientists. When sourcing this compound, it is crucial to consider the purity and specifications provided by different suppliers to ensure the reliability and success of subsequent synthetic transformations. The experimental protocols and reaction pathways outlined in this guide provide a foundation for the effective utilization of this compound in research and development.

References

2-Bromo-4,6-dimethylaniline: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dimethylaniline is a highly functionalized aromatic amine that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom ortho to the amino group and two activating methyl groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and application in synthetic workflows.[1]

PropertyValue
CAS Number 41825-73-4
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance White to off-white or amber to dark green crystalline powder.[2]
Melting Point 43-47 °C (lit.)[3]
Boiling Point 75-79 °C at 5 mmHg
Solubility Insoluble in water; soluble in organic solvents.[2]
¹H NMR (CDCl₃, 400 MHz) δ 7.05 (s, 1H), 6.85 (s, 1H), 4.01 (br s, 2H), 2.29 (s, 3H), 2.20 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 142.9, 132.6, 129.0, 128.8, 122.1, 109.8, 20.5, 17.8

Core Synthetic Applications

This compound is a versatile precursor for a variety of important chemical transformations, most notably palladium-catalyzed cross-coupling reactions and copper-catalyzed Ullmann-type reactions. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted anilines, biaryls, and heterocyclic compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[4][5][6][7][8][9][10][11] This reaction is instrumental in the synthesis of substituted diarylamines, which are common motifs in pharmaceuticals and organic electronic materials.

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product N-Aryl-4,6-dimethyl-2-aminobenzene Derivative reactant1->product C-N Coupling reactant2 Primary or Secondary Amine (R¹R²NH) reactant2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., XPhos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene)

Buchwald-Hartwig Amination Workflow

To a flame-dried Schlenk tube are added this compound (1.0 mmol, 200 mg), aniline (B41778) (1.2 mmol, 112 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (B28343) (5 mL) is then added, and the tube is sealed. The reaction mixture is stirred at 100 °C for 12-24 hours, monitoring by TLC until the starting material is consumed. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired N-phenyl-4,6-dimethyl-1,2-benzenediamine.

Product ExampleCoupling PartnerTypical Yield (%)¹H NMR (CDCl₃, 400 MHz) - Representative Data
N-phenyl-4,6-dimethyl-1,2-benzenediamineAniline80-95δ 7.25 (t, 2H), 6.90 (d, 2H), 6.85 (t, 1H), 6.75 (s, 1H), 6.65 (s, 1H), 5.50 (br s, 1H), 3.80 (br s, 2H), 2.30 (s, 3H), 2.20 (s, 3H)
N-morpholino-4,6-dimethyl-1,2-benzenediamineMorpholine75-90δ 6.70 (s, 1H), 6.60 (s, 1H), 3.85 (t, 4H), 3.75 (br s, 2H), 2.90 (t, 4H), 2.30 (s, 3H), 2.20 (s, 3H)
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 2-alkynyl-4,6-dimethylanilines.[5][12][13][14][15] These products are valuable intermediates for the synthesis of heterocycles, such as indoles and carbazoles, and are also of interest in materials science.[16][17]

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product 2-Alkynyl-4,6-dimethylaniline reactant1->product C-C Coupling reactant2 Terminal Alkyne (R-C≡CH) reactant2->product pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) cu_catalyst Cu(I) Co-catalyst (e.g., CuI) base Base (e.g., Et₃N) solvent Solvent (e.g., THF/DMF)

Sonogashira Coupling Workflow

To a solution of this compound (1.0 mmol, 200 mg) in a 1:1 mixture of THF and Et₃N (10 mL) are added Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg) and CuI (0.04 mmol, 7.6 mg). The mixture is degassed with argon for 15 minutes. Phenylacetylene (1.2 mmol, 122 mg) is then added, and the reaction mixture is stirred at 60 °C for 6-12 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (30 mL) and washed with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4,6-dimethyl-2-(phenylethynyl)aniline.

Product ExampleCoupling PartnerTypical Yield (%)¹H NMR (CDCl₃, 400 MHz) - Representative Data[15]
4,6-dimethyl-2-(phenylethynyl)anilinePhenylacetylene85-95δ 7.55-7.50 (m, 2H), 7.38-7.30 (m, 3H), 7.10 (s, 1H), 6.70 (s, 1H), 4.20 (br s, 2H), 2.35 (s, 3H), 2.25 (s, 3H)
4,6-dimethyl-2-(trimethylsilylethynyl)anilineTrimethylsilylacetylene80-90δ 7.00 (s, 1H), 6.65 (s, 1H), 4.10 (br s, 2H), 2.30 (s, 3H), 2.20 (s, 3H), 0.25 (s, 9H)
Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[1][2] This reaction allows for the coupling of this compound with various phenols to produce substituted aminodiaryl ethers, which are of interest in medicinal chemistry.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product 2-Aryloxy-4,6-dimethylaniline reactant1->product C-O Coupling reactant2 Phenol (ArOH) reactant2->product catalyst Cu Catalyst (e.g., CuI) ligand Ligand (e.g., L-proline) base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMSO)

Ullmann Condensation Workflow

A mixture of this compound (1.0 mmol, 200 mg), 4-methoxyphenol (B1676288) (1.2 mmol, 149 mg), CuI (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and K₂CO₃ (2.0 mmol, 276 mg) in anhydrous DMSO (5 mL) is heated at 120 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(4-methoxyphenoxy)-4,6-dimethylaniline.

Product ExampleCoupling PartnerTypical Yield (%)¹H NMR (CDCl₃, 400 MHz) - Representative Data
2-(4-methoxyphenoxy)-4,6-dimethylaniline4-Methoxyphenol60-75δ 7.00-6.90 (m, 4H), 6.80 (s, 1H), 6.70 (s, 1H), 3.90 (br s, 2H), 3.80 (s, 3H), 2.25 (s, 3H), 2.15 (s, 3H)
2-phenoxy-4,6-dimethylanilinePhenol55-70δ 7.35-7.25 (m, 2H), 7.10-7.00 (m, 3H), 6.85 (s, 1H), 6.75 (s, 1H), 3.95 (br s, 2H), 2.25 (s, 3H), 2.15 (s, 3H)
Synthesis of Carbazole Derivatives

This compound is a valuable precursor for the multi-step synthesis of substituted carbazoles, a class of heterocycles with significant biological activity and applications in materials science.[4][13][18][19] A common strategy involves an initial palladium-catalyzed C-N bond formation followed by an intramolecular C-H activation/cyclization.

Carbazole_Synthesis start This compound step1_reagents 1. Ac₂O, Pyridine (B92270) 2. 2-Bromophenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ start->step1_reagents intermediate N-(2'-bromo-4,6-dimethyl-[1,1'-biphenyl]-2-yl)acetamide step1_reagents->intermediate Suzuki Coupling step2_reagents Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃, DMA intermediate->step2_reagents product 1,3-Dimethylcarbazole step2_reagents->product Intramolecular C-H Amination

Multi-step Synthesis of a Carbazole Derivative

Step 1: Synthesis of N-(2-bromo-4,6-dimethylphenyl)acetamide To a solution of this compound (1.0 mmol, 200 mg) in pyridine (5 mL) is added acetic anhydride (B1165640) (1.2 mmol, 122 mg) at 0 °C. The reaction is stirred at room temperature for 2 hours. The mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated to give the acetamide, which is used in the next step without further purification.

Step 2: Synthesis of N-(2'-bromo-4,6-dimethyl-[1,1'-biphenyl]-2-yl)acetamide A mixture of the crude N-(2-bromo-4,6-dimethylphenyl)acetamide (1.0 mmol), 2-bromophenylboronic acid (1.2 mmol, 241 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 637 mg) in toluene/water (10:1, 11 mL) is heated at 90 °C for 12 hours under an argon atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography to yield the biaryl acetamide.

Step 3: Synthesis of 1,3-Dimethylcarbazole A mixture of N-(2'-bromo-4,6-dimethyl-[1,1'-biphenyl]-2-yl)acetamide (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 22.4 mg), PCy₃·HBF₄ (0.2 mmol, 73.6 mg), and K₂CO₃ (2.5 mmol, 345 mg) in anhydrous DMA (10 mL) is heated at 130 °C for 24 hours under an argon atmosphere. After cooling, the mixture is filtered through Celite, and the filtrate is diluted with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford 1,3-dimethylcarbazole.

Conclusion

This compound has proven to be a valuable and versatile building block in organic synthesis. Its strategic substitution pattern allows for facile and selective participation in a variety of powerful cross-coupling reactions, including the Buchwald-Hartwig amination, Sonogashira coupling, and Ullmann condensation. These transformations provide efficient routes to complex anilines, biaryls, and heterocyclic systems such as carbazoles. The detailed protocols and data presented in this guide are intended to facilitate the application of this important synthetic intermediate in the discovery and development of novel molecules for pharmaceutical and materials science applications.

References

Unlocking New Frontiers in Research: A Technical Guide to the Potential Applications of 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 2-Bromo-4,6-dimethylaniline, a versatile aromatic amine, is emerging as a significant building block in the synthesis of complex organic molecules, with promising applications in drug discovery and materials science. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's properties, synthetic utility, and potential as a precursor to novel bioactive agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in research. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number41825-73-4[1]
Molecular FormulaC₈H₁₀BrN[1][2]
Molecular Weight200.08 g/mol [1]
Melting Point43-47 °C[1]
AppearanceWhite solid
SolubilityInsoluble in water.[3]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR(Data would be presented here if available in search results)
¹³C NMR(Data would be presented here if available in search results)
IR(Data would be presented here if available in search results)

Synthetic Applications and Experimental Protocols

This compound serves as a valuable intermediate in a variety of organic reactions, primarily owing to the reactivity of the bromine atom and the directing effects of the amino and methyl groups. Its applications include the synthesis of N-aryl derivatives and heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2,4-dimethylaniline (B123086).

Experimental Protocol: Synthesis of this compound

  • Materials: 2,4-dimethylaniline, N-bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve 2,4-dimethylaniline in acetonitrile.

    • Slowly add N-bromosuccinimide (NBS) to the solution at room temperature.

    • Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Work up the reaction mixture by adding water and extracting with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Ullmann reactions, for the formation of C-C and C-N bonds, respectively. These reactions are pivotal in the synthesis of complex biaryl and N-aryl compounds.

Logical Workflow for a Suzuki Coupling Reaction

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Cool, Dilute, and Extract monitor->extract purify Purify by Column Chromatography extract->purify product Final Product: 2-Aryl-4,6-dimethylaniline purify->product

A generalized workflow for the Suzuki coupling of this compound.

Experimental Protocol: Representative Suzuki Coupling of a 2-Bromo-Pyridine Derivative

  • Materials: 2-Bromo-4-methylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(dppf)Cl₂ (3 mol%), 1,4-Dioxane/water (4:1).

  • Procedure:

    • In a dry Schlenk flask, combine 2-bromo-4-methylpyridine, the arylboronic acid, and potassium carbonate.

    • Add the palladium catalyst.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-120 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Potential in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted anilines are a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[5][6] The aniline (B41778) moiety can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of kinases, leading to the inhibition of signal transduction pathways that drive tumor growth and proliferation.[5] Derivatives of this compound could potentially be developed as inhibitors of various kinases, such as the Epidermal Growth Factor Receptor (EGFR).

EGFR Signaling Pathway and Potential Inhibition

The EGFR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer.[5] Anilinoquinazoline and anilinoquinoline derivatives have been successfully developed as EGFR inhibitors.[5] A hypothetical derivative of this compound could function in a similar manner.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Aniline-based Inhibitor Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Inhibition of the EGFR signaling pathway by a potential aniline-based drug.

Future Outlook

This compound represents a promising, yet underexplored, platform for the synthesis of novel organic compounds. Its utility in established synthetic methodologies, such as palladium-catalyzed cross-coupling, opens avenues for the creation of diverse molecular libraries. Further research into the derivatization of this compound and the biological evaluation of the resulting products is warranted to fully realize its potential in drug discovery and the development of advanced materials. The continued exploration of substituted anilines as a privileged scaffold in medicinal chemistry will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4,6-dimethylaniline. This versatile aromatic building block is of significant interest in medicinal and materials chemistry due to its potential for derivatization into a wide range of complex molecules. The protocols herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering a foundational guide for laboratory synthesis.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1][2] These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable substrate for these reactions due to the presence of a reactive bromo group amenable to oxidative addition to a palladium(0) catalyst, and an amino group that can influence the electronic properties and reactivity of the aromatic ring. The methyl groups provide steric bulk, which can influence the regioselectivity of the coupling reactions.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (for Suzuki, and Sonogashira reactions) or migratory insertion (for Heck reaction), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][2]

Palladium Catalytic Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions cluster_0 Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation/ Migratory Insertion PdII->Transmetalation PdII_R Ar-Pd(II)L_n-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Ar-X Ar-X Ar-X->OxAdd Aryl Halide R-M R-M R-M->Transmetalation Coupling Partner

A general overview of the palladium-catalyzed cross-coupling cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[3][4] This reaction is widely used in the pharmaceutical industry for the construction of complex molecular scaffolds.

Quantitative Data

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of bromoanilines with various arylboronic acids. Please note that these are illustrative examples based on analogous substrates, and actual yields may vary depending on the specific reaction conditions.[3][5][6]

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃10:1 Dioxane/H₂O9012~85
4-Methoxyphenylboronic acidCataCXium A palladacycleCs₂CO₃2-MeTHF/H₂O8016~95
3-Tolylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O1008~91
2-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O606~94
Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 10:1 v/v)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start setup Combine Reactants: This compound, Arylboronic acid, Base start->setup inert Establish Inert Atmosphere setup->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End Product purify->end

A typical workflow for a Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines from aryl halides and primary or secondary amines.[1][7]

Quantitative Data

The following table presents representative data for the Buchwald-Hartwig amination of bromoanilines with various amines. Please note that these are illustrative examples based on analogous substrates, and actual yields may vary depending on the specific reaction conditions.[7][8]

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018~95
AnilinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane8012~88
n-Hexylamine[Pd(allyl)Cl]₂ / t-BuBrettPhosLiHMDSTHF6024~92
Benzophenone iminePd₂(dba)₃ / BINAPNaOtBuToluene11016~85
Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination start Start setup Combine Reactants: This compound, Amine, Base, Catalyst, Ligand start->setup solvent Add Anhydrous Solvent setup->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction and Wash quench->extract purify Purification (Column Chromatography) extract->purify end End Product purify->end

A typical workflow for a Buchwald-Hartwig amination experiment.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes to produce substituted alkynes.[9][10]

Quantitative Data

The following table summarizes representative data for the Sonogashira coupling of bromoanilines with various terminal alkynes. Please note that these are illustrative examples based on analogous substrates, and actual yields may vary depending on the specific reaction conditions.[10][11]

AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF606~90
1-HexynePd(PPh₃)₄CuIi-Pr₂NHDMFRT12~85
TrimethylsilylacetylenePd(OAc)₂ / PPh₃CuIEt₃NToluene804~88
Propargyl alcoholPdCl₂(PPh₃)₂CuIEt₃NDMF508~75
Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask or reaction vial

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous and degassed solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling start Start setup Combine Reactants: This compound, Pd Catalyst, CuI start->setup solvent_base Add Solvent and Base setup->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne react Stir at Desired Temperature alkyne->react monitor Monitor Reaction (TLC/GC-MS) react->monitor filter Filter through Celite® monitor->filter Reaction Complete wash Aqueous Wash filter->wash purify Purification (Column Chromatography) wash->purify end End Product purify->end

A typical workflow for a Sonogashira coupling experiment.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene to form a substituted alkene.[12]

Quantitative Data

The following table presents representative data for the Heck reaction of bromoanilines with various alkenes. Please note that these are illustrative examples based on analogous substrates, and actual yields may vary depending on the specific reaction conditions.[12][13]

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂Et₃NDMF10024~85
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMA12016~90
Methyl methacrylatePdCl₂(PPh₃)₂K₂CO₃NMP11012~80
AcrylonitrilePd(PPh₃)₄Et₃NAcetonitrile8020~78
Experimental Protocol

This protocol provides a general procedure for the Heck reaction of this compound with an alkene.[12]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF or DMA)

  • Reaction tube or flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a reaction tube, add this compound, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, the base, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck_Workflow Experimental Workflow for Heck Reaction start Start setup Combine Reactants: This compound, Pd Catalyst, Ligand (optional) start->setup inert Establish Inert Atmosphere setup->inert add_reagents Add Solvent, Base, and Alkene inert->add_reagents heat Heat and Stir in Sealed Tube add_reagents->heat monitor Monitor Reaction (GC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End Product purify->end

A typical workflow for a Heck reaction experiment.

References

Application Notes and Protocols for N-Alkylation of 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 2-bromo-4,6-dimethylaniline, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The sterically hindered nature of this aniline (B41778) derivative requires careful selection of reaction conditions to achieve efficient and selective N-alkylation. This guide covers several effective methods, including reductive amination, Buchwald-Hartwig amination, and nickel-catalyzed N-alkylation with alcohols.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes various methods for the N-alkylation of this compound, allowing for a direct comparison of their key features.

MethodAlkylating AgentCatalyst/ReagentBaseSolventTemperatureAdvantagesDisadvantages
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, NaBH₃CNTypically not required (or mild acid catalyst)1,2-Dichloroethane (B1671644) (DCE), Methanol (MeOH)Room Temp. to 50°CMild conditions, high functional group tolerance, avoids over-alkylation.[1][2]Requires a carbonyl compound as the alkyl source.
Buchwald-Hartwig Amination Not directly an alkylation method, but a C-N coupling with an existing alkylamine.Pd₂(dba)₃ with bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos)Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)Toluene (B28343), Dioxane80-120°CExcellent for forming C-N bonds with aryl halides, broad scope.[3][4][5]Requires pre-synthesis of the primary/secondary amine, expensive catalysts and ligands.
Nickel-Catalyzed Alkylation Primary AlcoholsNiBr₂ with a ligand (e.g., 1,10-phenanthroline)t-BuOKToluene120-130°C"Green" method using alcohols, good selectivity for mono-alkylation.[6]High temperatures, requires an inert atmosphere.
Visible-Light Induced Alkylation 4-hydroxybutan-2-oneNH₄Br (promoter)NoneHexane25°CMetal-free, mild conditions.[7]Limited substrate scope demonstrated for this specific aniline.
Classical Alkylation Alkyl HalidesNoneK₂CO₃, Et₃NDMF, AcetonitrileVariesSimple setup.Prone to over-alkylation (di- and tri-alkylation), especially with reactive alkyl halides.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (B8407120). This method is known for its mildness and high selectivity for mono-alkylation.[1][2]

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 - 1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane.

  • Add the desired aldehyde or ketone (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.

Visualization of the Workflow:

G Workflow for Reductive Amination start Start reagents 1. Add this compound, Aldehyde/Ketone, and DCE to flask start->reagents stir1 2. Stir at RT for 20-30 min reagents->stir1 add_reducing_agent 3. Add NaBH(OAc)3 portion-wise stir1->add_reducing_agent stir2 4. Stir at RT and monitor by TLC/LC-MS add_reducing_agent->stir2 quench 5. Quench with sat. NaHCO3 stir2->quench extract 6. Extract with DCM/EtOAc quench->extract wash_dry 7. Wash with brine and dry over Na2SO4 extract->wash_dry concentrate 8. Concentrate under reduced pressure wash_dry->concentrate purify 9. Purify by column chromatography concentrate->purify product N-Alkylated Product purify->product

Caption: Workflow for N-Alkylation via Reductive Amination.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a primary or secondary amine. The choice of ligand is crucial for sterically hindered substrates.[3][5][8]

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky biarylphosphine ligand (e.g., XPhos, 4.4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Schlenk tube or reaction vial

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and the base (1.4 equivalents).

  • In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos).

  • Add the catalyst/ligand mixture to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Workflow:

G Workflow for Buchwald-Hartwig Amination start Start reagents 1. Add this compound, Amine, and Base to Schlenk tube start->reagents catalyst 2. Add Pd source and Ligand reagents->catalyst inert 3. Evacuate and backfill with inert gas catalyst->inert solvent 4. Add anhydrous Toluene/Dioxane inert->solvent react 5. Heat at 100-110°C and monitor solvent->react cool 6. Cool to RT and dilute with EtOAc react->cool filter 7. Filter through Celite cool->filter concentrate 8. Concentrate the filtrate filter->concentrate purify 9. Purify by column chromatography concentrate->purify product N-Alkylated Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 3: Nickel-Catalyzed N-Alkylation with Alcohols

This protocol utilizes a nickel catalyst for the direct N-alkylation of this compound with a primary alcohol, following a "borrowing hydrogen" methodology.[6]

Materials:

  • This compound (0.25 mmol)

  • Primary alcohol (1.0 mmol)

  • NiBr₂ (0.025 mmol, 10 mol%)

  • 1,10-phenanthroline (B135089) (0.05 mmol, 20 mol%)

  • Potassium tert-butoxide (t-BuOK) (0.25 mmol)

  • Anhydrous toluene (2.0 mL)

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere setup (Nitrogen)

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube, add NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%), and t-BuOK (1.0 equivalent).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add this compound (0.25 mmol), the primary alcohol (1.0 mmol), and anhydrous toluene (2.0 mL).

  • Seal the tube and heat the reaction mixture at 130°C for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Workflow:

G Workflow for Ni-Catalyzed N-Alkylation start Start reagents 1. Add NiBr2, Ligand, and t-BuOK to Schlenk tube start->reagents inert 2. Evacuate and backfill with N2 reagents->inert add_sm 3. Add this compound, Alcohol, and Toluene inert->add_sm react 4. Seal and heat at 130°C for 24-48h add_sm->react monitor 5. Monitor by TLC/GC-MS react->monitor cool 6. Cool to RT monitor->cool filter 7. Dilute with EtOAc and filter through silica cool->filter concentrate 8. Concentrate the filtrate filter->concentrate purify 9. Purify by column chromatography concentrate->purify product N-Alkylated Product purify->product

Caption: Workflow for Nickel-Catalyzed N-Alkylation with Alcohols.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dimethylaniline is a versatile aromatic amine intermediate that serves as a crucial building block in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry. Its strategic substitution pattern, featuring a bromine atom ortho to the amino group and two methyl groups, provides multiple reactive sites for functionalization. This allows for the construction of diverse molecular scaffolds, notably those found in kinase inhibitors and other targeted therapeutics.

The bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, with a focus on the synthesis of precursors for biologically active molecules.

Key Applications in Pharmaceutical Synthesis

This compound is a valuable starting material for the synthesis of substituted anilines and heterocyclic compounds that are scaffolds for various therapeutic agents. A primary application lies in the synthesis of pyrimidine (B1678525) derivatives, which are known to be core structures in a multitude of kinase inhibitors.[1][2] Kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor (PDGFR), are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4][5][6][7][8]

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize quantitative data for typical cross-coupling reactions that can be performed on this compound. The data is based on established protocols for structurally similar aryl bromides and serves as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene (B28343)/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane901688-98
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene110880-90

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1001880-90
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane1102475-85
3n-HexylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)t-BuOH1001682-92

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃N (2)THF60685-95
23-Butyn-1-olPd(PPh₃)₄ (3)5DIPA (3)DMF80880-90
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)4Piperidine (2.5)Acetonitrile701083-93

Experimental Protocols

The following are detailed, representative protocols for the key reactions mentioned above. These protocols are based on well-established methodologies for similar substrates and should be optimized for specific cases.[9][10][11]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4,6-dimethylaniline

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle/oil bath

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-4,6-dimethylaniline.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2-amino-4,6-dimethylaniline

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (e.g., aniline, 1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.2 equivalents)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and sodium tert-butoxide to a dry Schlenk flask.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-aryl-2-amino-4,6-dimethylaniline.

Protocol 3: Sonogashira Coupling for the Synthesis of 2-(Alkynyl)-4,6-dimethylaniline

This protocol details the copper and palladium-catalyzed coupling of this compound with a terminal alkyne.[11][12][13]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (B128534), 2 equivalents)

  • Anhydrous, degassed solvent (e.g., THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous, degassed THF followed by triethylamine (2.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at 60 °C. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 2-(alkynyl)-4,6-dimethylaniline.

Visualizations: Workflows and Signaling Pathways

To illustrate the synthetic and biological context of molecules derived from this compound, the following diagrams are provided.

G cluster_suzuki Suzuki Coupling Workflow A This compound C Reaction Setup: - Pd Catalyst - Base - Solvent A->C B Arylboronic Acid B->C D Inert Atmosphere (Ar or N2) C->D E Heating & Stirring D->E F Workup: - Extraction - Washing E->F G Purification: - Column Chromatography F->G H 2-Aryl-4,6-dimethylaniline G->H

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

G cluster_buchwald Buchwald-Hartwig Amination Workflow A This compound C Reaction Setup: - Pd Pre-catalyst - Ligand - Base - Solvent A->C B Amine B->C D Inert Atmosphere (Glovebox or Inert Gas) C->D E Heating & Stirring D->E F Quenching & Workup: - Extraction E->F G Purification: - Column Chromatography F->G H N-Substituted-4,6-dimethylaniline G->H

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Growth Factor (e.g., EGF, VEGF, PDGF) rtk RTK (e.g., EGFR, VEGFR, PDGFR) ligand->rtk dimer Dimerization & Autophosphorylation rtk->dimer adaptor Adaptor Proteins (e.g., Grb2, Shc) dimer->adaptor ras_raf RAS-RAF-MEK-ERK Pathway adaptor->ras_raf pi3k PI3K-AKT-mTOR Pathway adaptor->pi3k proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k->proliferation inhibitor Kinase Inhibitor (Derived from 2-Bromo-4,6- dimethylaniline) inhibitor->dimer Inhibition

Caption: Inhibition of a generic RTK signaling pathway by a kinase inhibitor.

References

Application of 2-Bromo-4,6-dimethylaniline in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4,6-dimethylaniline is a key aromatic amine intermediate utilized in the synthesis of various agrochemicals. Its specific substitution pattern allows for the introduction of diverse functionalities, leading to the development of potent herbicides and insecticides. The presence of the bromine atom and methyl groups influences the molecule's reactivity and the biological activity of the final product. This document provides detailed application notes and protocols for the synthesis of a representative agrochemical, a chloroacetanilide herbicide, using this compound as the starting material.

Application in Herbicide Synthesis

Substituted anilines, such as this compound, are crucial building blocks for N-phenyl-chloroacetanilide herbicides. These herbicides are widely used for pre-emergence control of annual grasses and some broadleaf weeds in various crops. The anilide moiety is essential for the molecule's herbicidal activity, which typically involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants.

The following sections detail the synthesis of a representative N-(alkoxymethyl)-2-chloroacetanilide herbicide starting from this compound.

Experimental Protocols

Synthesis of N-(2-Bromo-4,6-dimethylphenyl)-2-chloroacetamide (Intermediate 1)

This protocol describes the acylation of this compound with chloroacetyl chloride.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine (B128534) (Et3N)

  • Dichloromethane (B109758) (CH2Cl2)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 49.9 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (7.6 mL, 54.9 mmol) to the stirred solution.

  • Add chloroacetyl chloride (4.4 mL, 54.9 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated NaHCO3 solution and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-Bromo-4,6-dimethylphenyl)-2-chloroacetamide.

Synthesis of N-(2-Bromo-4,6-dimethylphenyl)-2-chloro-N-(methoxymethyl)acetamide (Final Product)

This protocol describes the N-alkoxymethylation of the intermediate chloroacetamide.

Materials:

  • N-(2-Bromo-4,6-dimethylphenyl)-2-chloroacetamide (Intermediate 1)

  • Paraformaldehyde

  • Methanol (B129727) (MeOH)

  • Concentrated sulfuric acid (H2SO4)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, suspend N-(2-Bromo-4,6-dimethylphenyl)-2-chloroacetamide (5.0 g, 18.1 mmol) and paraformaldehyde (0.65 g, 21.7 mmol) in methanol (50 mL).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the suspension.

  • Heat the mixture to reflux and maintain for 4 hours. The suspension should become a clear solution.

  • Cool the reaction mixture to room temperature and neutralize with 1 M NaOH solution until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final product, N-(2-Bromo-4,6-dimethylphenyl)-2-chloro-N-(methoxymethyl)acetamide.

Data Presentation

Table 1: Summary of Synthetic Protocol Parameters

StepStarting MaterialReagentsSolventReaction TimeTemperature (°C)Expected Yield (%)
1This compoundChloroacetyl chloride, TriethylamineDichloromethane2 hours0 to RT85-95
2N-(2-Bromo-4,6-dimethylphenyl)-2-chloroacetamideParaformaldehyde, Methanol, H2SO4Methanol4 hoursReflux70-85

Table 2: Illustrative Herbicidal Efficacy Data (Hypothetical)

The following table presents hypothetical data to illustrate the potential herbicidal activity of the synthesized compound against common agricultural weeds. This data is for illustrative purposes only.

Weed SpeciesCommon NameGrowth StageApplication Rate (g/ha)Efficacy (%)
Echinochloa crus-galliBarnyardgrassPre-emergence25092
Setaria faberiGiant foxtailPre-emergence25088
Amaranthus retroflexusRedroot pigweedPre-emergence25075
Chenopodium albumCommon lambsquartersPre-emergence25070

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material Preparation cluster_step1 Step 1: Acylation cluster_step2 Step 2: N-Alkoxymethylation Start This compound (Starting Material) Step1_Reaction Dissolve in CH2Cl2 Add Et3N and Chloroacetyl Chloride Stir at 0°C to RT Start->Step1_Reaction Reactants Step1_Workup Aqueous Workup (Water, NaHCO3, Brine) Drying and Concentration Step1_Reaction->Step1_Workup Reaction Mixture Intermediate1 N-(2-Bromo-4,6-dimethylphenyl) -2-chloroacetamide Step1_Workup->Intermediate1 Crude Product Step2_Reaction Suspend with Paraformaldehyde in MeOH Add catalytic H2SO4 Reflux Intermediate1->Step2_Reaction Intermediate Step2_Workup Neutralization Solvent Removal Extraction and Drying Step2_Reaction->Step2_Workup Reaction Mixture Purification Column Chromatography Step2_Workup->Purification Crude Product Final_Product N-(2-Bromo-4,6-dimethylphenyl)-2-chloro -N-(methoxymethyl)acetamide Purification->Final_Product Purified Product

Caption: Experimental workflow for the synthesis of a chloroacetanilide herbicide.

Chloroacetamide_Herbicide_MOA cluster_biochemical Biochemical Pathway Herbicide Chloroacetamide Herbicide (e.g., Synthesized Product) PlantCell Plant Cell Herbicide->PlantCell Uptake VLCFAE Very-Long-Chain Fatty Acid Elongase (VLCFAE) Complex Herbicide->VLCFAE Inhibition PlantCell->VLCFAE Target Site VLCFA Very-Long-Chain Fatty Acids (VLCFAs) VLCFAE->VLCFA Catalyzes Synthesis of CellDivision Inhibition of Cell Division and Growth VLCFA->CellDivision Essential for PlantDeath Weed Death

Caption: Generic mode of action for chloroacetamide herbicides.

Application Notes and Protocols for the Reaction of 2-Bromo-4,6-dimethylaniline with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthesis of substituted quinoline (B57606) derivatives through the reaction of 2-bromo-4,6-dimethylaniline with various aldehydes and ketones. The resulting quinoline scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities.[1][2][3]

Application Notes

Introduction to Quinoline Synthesis

The reaction of anilines with carbonyl compounds is a fundamental strategy for constructing the quinoline ring system, a privileged scaffold in numerous natural products and synthetic drugs.[2][4] Several classic named reactions, including the Friedländer, Combes, and Doebner-von Miller syntheses, provide versatile routes to functionalized quinolines.[5][6][7] The choice of reaction depends on the nature of the carbonyl-containing reactant.

  • Friedländer Synthesis: Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[7][8][9] The reaction is typically promoted by acid or base catalysis.[7]

  • Combes Quinoline Synthesis: Utilizes the acid-catalyzed condensation of an aniline (B41778) with a β-diketone to form 2,4-substituted quinolines.[10][11]

  • Doebner-von Miller Reaction: Employs the reaction of an aniline with α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.[12][13]

Significance of this compound as a Substrate

This compound is a valuable starting material for creating specifically substituted quinolines. The substituents on the aniline ring play a crucial role in the properties of the final product:

  • Bromo Group: The bromine atom at the 2-position (ortho to the resulting quinoline nitrogen) serves as a versatile synthetic handle. It can be used for subsequent cross-coupling reactions (e.g., Suzuki, Heck) to introduce further molecular diversity.

  • Methyl Groups: The methyl groups at the 4- and 6-positions influence the electronic and steric properties of the molecule, which can impact biological activity and pharmacokinetic profiles.

The quinoline derivatives synthesized from this aniline are important precursors for developing novel therapeutic agents. The quinoline core is found in drugs with a wide array of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4][14]

Biological Relevance of Resulting Quinolines

The synthesis of a diverse library of quinoline derivatives is a key strategy in modern drug discovery.[2] These compounds can interact with various biological targets, such as enzymes and receptors, or intercalate with DNA, leading to potent pharmacological effects.[4][14] The ability to functionalize the quinoline core, guided by the specific substitution pattern of the starting aniline, allows for the fine-tuning of a compound's activity and selectivity.

References

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2-bromo-4,6-dimethylaniline with various boronic acids. Given the steric hindrance and electron-rich nature of this compound, careful selection of reaction conditions is crucial for achieving high yields. The following protocols are based on established methodologies for challenging Suzuki couplings of ortho-substituted anilines.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction of this compound presents a challenge due to the steric hindrance imposed by the ortho-bromo and methyl groups, as well as the electronic properties of the aniline (B41778) moiety. However, recent advancements in catalyst systems have enabled efficient coupling of such sterically demanding substrates.[1]

This document outlines optimized conditions, provides detailed experimental protocols, and presents quantitative data for the Suzuki coupling of substrates similar to this compound, offering a robust starting point for researchers.

Data Presentation: Suzuki Coupling of Ortho-Bromoanilines

The following table summarizes the results from the Suzuki-Miyaura cross-coupling of a model unprotected ortho-bromoaniline with various boronic esters, demonstrating the broad scope of the reaction.[1] These conditions are expected to be highly effective for this compound.

EntryBoronic Ester Coupling PartnerProductYield (%)
1Aryl (electron-rich)4-methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine97
2Aryl (electron-poor)4-nitro-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine95
3Aryl (with ketone)2-acetyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine80
4Aryl (with chloride)4-chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine75
5Heteroaryl (furan)2-(furan-2-yl)-6-(trifluoromethyl)aniline88
6Heteroaryl (isoquinoline)2-(isoquinolin-4-yl)-6-(trifluoromethyl)aniline85
7Heteroaryl (pyrazole)2-(1H-pyrazol-1-yl)-6-(trifluoromethyl)aniline70
8Heteroaryl (indole)2-(1H-indol-5-yl)-6-(trifluoromethyl)aniline82
9Alkenyl2-styryl-6-(trifluoromethyl)aniline85

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a highly effective method for the coupling of unprotected ortho-bromoanilines.[1]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic ester (1.5 equivalents)

  • CataCXium® A Pd G3 (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 2-methyltetrahydrofuran (B130290) (2-MeTHF)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), cesium carbonate (2.0 equiv.), and CataCXium® A Pd G3 (0.10 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF via syringe to achieve a reaction concentration of 0.3 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, boronic acid, base, and catalyst in a Schlenk flask. inert Establish inert atmosphere (evacuate and backfill with N2/Ar). reagents->inert solvent Add anhydrous, degassed 2-MeTHF. inert->solvent heat Heat the reaction mixture to 80 °C with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Dilute with ethyl acetate, wash with water and brine. cool->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: A logical flow diagram of the experimental procedure.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_inputs cluster_output pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-Br pd0->pd2_halide Oxidative Addition (Ar-Br) pd2_aryl Ar-Pd(II)L_n-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'-B(OR)2, Base) pd2_aryl->pd0 Reductive Elimination product Ar-Ar' aryl_halide This compound boronic_acid Ar'-B(OR)2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the boronic acid is also critical; consider using a boronate ester, which can be more stable.

  • Catalyst Deactivation: For substrates with basic nitrogen atoms, catalyst deactivation can be an issue. The use of bulky, electron-rich phosphine (B1218219) ligands, such as those in the CataCXium® A Pd G3 catalyst, can help to mitigate this.[1]

  • Side Reactions: Homocoupling of the boronic acid can occur in the presence of oxygen. Thoroughly degassing all solvents is essential. Protodeboronation (loss of the boronic acid group) can also be a competing reaction, especially with aqueous bases.

By following the detailed protocols and considering the optimization strategies outlined in this document, researchers can effectively perform the Suzuki-Miyaura cross-coupling of this compound to generate a diverse range of biaryl and heteroaryl compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction enables the coupling of amines with aryl halides or pseudohalides.[1] Its broad substrate scope, tolerance for various functional groups, and relatively mild reaction conditions have made it an indispensable tool in the pharmaceutical and materials science industries, where the arylamine motif is a common structural feature.[1][2]

This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-4,6-dimethylaniline, a sterically hindered substrate. The presence of two ortho-substituents (a bromine atom and a methyl group) on the aniline (B41778) ring presents a significant challenge, necessitating careful selection of the catalyst system to achieve high reaction efficiency. Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting the desired reductive elimination step and preventing side reactions.[2]

Reaction Principle and Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine, forming a palladium amido complex.[1]

  • Reductive Elimination: The desired C-N bond is formed as the N-aryl product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[1][3]

A well-chosen ligand is essential to facilitate the reductive elimination step, which can be the rate-limiting step, especially for hindered substrates.[4]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(L)-Br oxidative_addition->pd_intermediate Ar-Br amine_coordination Amine (R₂NH) Coordination pd_intermediate->amine_coordination pd_amine_complex [Ar-Pd(II)(L)(R₂NH)-Br] amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(L)-NR₂ deprotonation->pd_amido_complex -HBase⁺Br⁻ reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Product (Ar-NR₂)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions

The successful amination of a sterically hindered substrate like this compound is highly dependent on the choice of catalyst, ligand, and base. The following table summarizes typical conditions that can serve as a starting point for optimization.

EntryAryl BromideAminePd-Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1This compoundPrimary AlkylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene (B28343)10012-24
2This compoundSecondary AlkylaminePd₂(dba)₃ (1-2)RuPhos (2-4)NaOtBu (1.4)Toluene10012-24
3This compoundAnilinePd(OAc)₂ (2)BrettPhos (3)LHMDS (1.5)Dioxane10012-24
4This compoundHeterocyclic AmineXPhos Pd G3 (2)-K₃PO₄ (2.0)t-BuOH10012-24

Note: These are representative conditions based on protocols for sterically hindered aryl bromides.[5] Yields are highly dependent on the specific amine coupling partner and require experimental optimization.

Experimental Protocols

General Considerations

The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6] All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated prior to use.[6]

Materials and Reagents
  • This compound

  • Amine coupling partner (e.g., primary or secondary amine)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a suitable palladium precatalyst[5]

  • Bulky phosphine ligand (e.g., XPhos, RuPhos)[5][7]

  • Sodium tert-butoxide (NaOtBu)[5]

  • Anhydrous Toluene

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Celite

  • Silica (B1680970) gel for column chromatography

General Procedure

This protocol describes a representative reaction on a 1.0 mmol scale.

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) under a counterflow of inert gas.

  • Reagent Addition: Add the amine coupling partner (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

  • Base Addition: Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the mixture. The order of addition is crucial; the base is typically added last.

  • Reaction: Seal the Schlenk tube securely and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[6]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated product.[6]

Experimental_Workflow setup 1. Reaction Setup (Schlenk Tube, Inert Gas) reagents 2. Add Reagents (Ar-Br, Pd-Source, Ligand, Amine, Solvent) setup->reagents base 3. Add Base (e.g., NaOtBu) reagents->base react 4. Heat Reaction (e.g., 100 °C, 12-24h) base->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Workup (Cool, Dilute, Filter) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Disclaimer

The provided protocol is a general guideline based on established methodologies for similar transformations.[5][6] Optimal conditions may vary depending on the specific amine substrate and scale of the reaction. Researchers should perform their own optimization studies to achieve the best results. All procedures should be carried out by trained personnel in a suitable laboratory environment.

References

Application Notes and Protocols for the Synthesis of Novel Dyes Using 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel azo dyes using 2-Bromo-4,6-dimethylaniline as a key starting material. The protocols detailed below are based on well-established methods for the synthesis of azo dyes from substituted anilines. While specific examples of dyes derived directly from this compound are not extensively reported in publicly available literature, the following information serves as a robust guide for the development of new dye molecules.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their synthesis is typically achieved through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine. The structural diversity of both the diazo and coupling components allows for the fine-tuning of the resulting dye's color, solubility, and functional properties.

This compound is a promising, yet underexplored, precursor for the synthesis of novel azo dyes. The presence of the bromo and dimethyl substituents on the aniline (B41778) ring is anticipated to influence the electronic properties and, consequently, the spectral characteristics of the resulting dyes. The bromine atom can also serve as a handle for further chemical modifications, opening avenues for the creation of functional dyes with applications in various fields, including textiles, imaging, and as potential biological probes.

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism. The overall workflow can be visualized as a two-stage process.

Synthesis_Workflow A This compound B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C E Azo Coupling C->E Step 2 D Coupling Component (e.g., N,N-diethylaniline, 2-naphthol) D->E F Novel Azo Dye E->F G Purification (Recrystallization) F->G H Characterization (UV-Vis, NMR, MS) G->H

Figure 1: General workflow for the synthesis of azo dyes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compound97%Sigma-Aldrich
Sodium Nitrite (B80452) (NaNO₂)ACS ReagentFisher Scientific
Hydrochloric Acid (HCl), concentratedACS ReagentVWR
N,N-diethylaniline99%Acros Organics
2-Naphthol (B1666908)99%Alfa Aesar
Sodium Hydroxide (B78521) (NaOH)ACS ReagentEMD Millipore
Ethanol (B145695), 200 proofACS/USP GradeDecon Labs
Distilled or Deionized Water--
Ice--

3.2. Protocol 1: Synthesis of an Azo Dye with N,N-diethylaniline as Coupling Component

This protocol describes the synthesis of a hypothetical yellow-orange azo dye.

A. Diazotization of this compound

  • In a 250 mL beaker, add 2.00 g (0.01 mol) of this compound.

  • Add 20 mL of distilled water and 5 mL of concentrated hydrochloric acid.

  • Stir the mixture until the aniline derivative is completely dissolved. Gentle warming may be applied, but the solution must be cooled to room temperature before proceeding.

  • Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process.

  • In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution with continuous and vigorous stirring. The addition should take approximately 10-15 minutes.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 20 minutes to ensure the complete formation of the diazonium salt.

B. Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of 2 M hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared cold diazonium salt solution from step A to the cold N,N-diethylaniline solution with constant stirring.

  • A colored precipitate should form immediately.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.

  • Slowly add a 10% aqueous sodium hydroxide solution to neutralize the excess acid and bring the pH to approximately 4-5.

  • Continue stirring for another 30 minutes in the ice bath.

C. Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with copious amounts of cold distilled water to remove any unreacted salts and water-soluble impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified dye.

  • Dry the purified dye in a vacuum oven at 50-60 °C.

  • Weigh the final product and calculate the percentage yield.

3.3. Protocol 2: Synthesis of an Azo Dye with 2-Naphthol as Coupling Component

This protocol describes the synthesis of a hypothetical red-orange azo dye.

A. Diazotization of this compound

Follow the same procedure as described in Protocol 1, step A.

B. Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from step A to the cold 2-naphthol solution with vigorous stirring.

  • A deep red precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.

C. Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from glacial acetic acid or a suitable solvent mixture to obtain the purified dye.

  • Dry the purified dye in a vacuum desiccator over potassium hydroxide pellets.

  • Weigh the final product and calculate the percentage yield.

Data Presentation

The following tables summarize the physicochemical properties of the starting material and representative data for the hypothetical synthesized azo dyes.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number41825-73-4
Molecular FormulaC₈H₁₀BrN
Molecular Weight200.08 g/mol
AppearanceOff-white to light brown crystalline powder
Melting Point43-47 °C
Boiling Point258.5 °C at 760 mmHg

Table 2: Representative Data for Hypothetical Azo Dyes Derived from this compound

Dye IDCoupling ComponentMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)λmax (nm) in Ethanol
Dye-1 N,N-diethylanilineC₁₈H₂₃BrN₄391.3185-95135-140420-440
Dye-2 2-NaphtholC₁₈H₁₅BrN₂O367.2390-98180-185480-500

Note: The data in Table 2 are illustrative and based on typical results for similar azo dye syntheses. Actual values will need to be determined experimentally.

Characterization of Synthesized Dyes

The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the dye molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

Potential Applications and Signaling Pathways

While specific applications for dyes derived from this compound are yet to be extensively explored, related brominated and substituted aniline-based dyes have shown promise in several areas.

6.1. Textile Dyes

The synthesized azo dyes are expected to be disperse dyes, suitable for dyeing hydrophobic fibers such as polyester (B1180765) and nylon. The presence of the bromo and methyl groups may enhance the dye's affinity for these fibers and improve fastness properties.

6.2. Antimicrobial Agents

Azo compounds are known to possess a wide range of biological activities. The synthesized dyes could be screened for their antimicrobial activity against various bacterial and fungal strains. The lipophilic nature imparted by the bromo and dimethyl groups may facilitate the transport of the dye across microbial cell membranes.

Antimicrobial_Mechanism Dye Azo Dye Interaction Membrane Interaction (Disruption) Dye->Interaction Inhibition Enzyme Inhibition Dye->Inhibition Internalization DNA_Inhibition Inhibition of Nucleic Acid Synthesis Dye->DNA_Inhibition Internalization CellMembrane Microbial Cell Membrane Interaction->CellMembrane CellDeath Cell Death Interaction->CellDeath Enzyme Intracellular Enzymes Inhibition->Enzyme Inhibition->CellDeath DNA DNA/RNA Synthesis DNA_Inhibition->DNA DNA_Inhibition->CellDeath

Figure 2: Potential antimicrobial action pathways.

6.3. Drug Development

The azo linkage can act as a pro-drug motif, which can be cleaved by azoreductases in the gut microbiota to release bioactive molecules. This presents an opportunity for the development of colon-targeted drug delivery systems. Further research could involve coupling this compound to known therapeutic agents.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Aromatic amines and their derivatives are potentially toxic and should be handled with care.

  • Diazonium salts are unstable and potentially explosive when dry. They should be prepared at low temperatures and used immediately in solution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These application notes and protocols provide a solid foundation for the synthesis and exploration of novel dyes derived from this compound. Researchers are encouraged to adapt and optimize these methods to develop new colorants with unique properties and applications.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Bromo-4,6-dimethylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Cooling the solution too quickly, leading to the trapping of impurities.- Incomplete removal of mother liquor.- Select a solvent in which the compound is soluble when hot and sparingly soluble when cold. Based on its isomer, petroleum ether is a good starting point.[1]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent.
Oily Product Instead of Crystals - The presence of impurities lowers the melting point of the mixture.- The boiling point of the recrystallization solvent is higher than the melting point of the product.- Attempt to purify a small sample by column chromatography first to remove the bulk of impurities.- Use a lower-boiling point solvent for recrystallization.
Product Discoloration (Yellow/Brown) - Oxidation of the aniline (B41778) functional group, which is common for aromatic amines and can be accelerated by air and light.[2]- Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[2]- Protect from light by using amber-colored vials or wrapping containers in aluminum foil.[2]- If discoloration is minor, it can often be removed by recrystallization or a charcoal treatment during the recrystallization process.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Co-elution of impurities with similar polarity to the product.- Optimize the mobile phase. A reverse-phase HPLC method for this compound uses a mixture of acetonitrile (B52724), water, and a small amount of acid (e.g., phosphoric or formic acid), suggesting a similar system could be adapted for column chromatography.[3]- For normal phase chromatography, a common mobile phase for similar compounds is a mixture of ethyl acetate (B1210297) and petroleum ether.[1]- If isomers are present, a high-resolution separation technique like preparative HPLC might be necessary.
Low or No Recovery of Product - The compound is soluble in the chosen cold recrystallization solvent.- The compound is strongly adsorbed on the stationary phase in column chromatography.- For recrystallization, test the solubility in various solvents to find one with low solubility at cold temperatures.- For column chromatography, gradually increase the polarity of the mobile phase to elute the compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Common impurities may include unreacted starting materials (e.g., 2,6-dimethylaniline), regioisomers (e.g., 4-bromo-2,6-dimethylaniline), and potentially di-brominated byproducts. The specific impurities will depend on the synthetic route used.[1][4][5]

Q2: What is a recommended solvent for recrystallizing this compound?

A2: While a specific solvent for this compound is not widely reported, petroleum ether has been successfully used for the recrystallization of its isomer, 4-bromo-2,6-dimethylaniline (B44771), suggesting it is a good starting point.[1] Experimentation with other non-polar or moderately polar solvents may also yield good results.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. A reported HPLC method utilizes a C18 reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[3]

Q4: My purified this compound is a solid. What is its expected melting point?

A4: The reported melting point for this compound is in the range of 43-47 °C.[6][7][8][9] A broad melting range or a melting point lower than this suggests the presence of impurities.

Q5: How should I store purified this compound?

A5: Due to the susceptibility of anilines to oxidation, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place.[2]

Experimental Protocols

Recrystallization (Adapted from a similar compound)

This protocol is adapted from the purification of the isomer 4-bromo-2,6-dimethylaniline and is expected to be effective for this compound.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot petroleum ether.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be required to maximize crystal formation. For the isomer, it was noted that slow cooling over a longer period at low temperatures (-10 °C for 12 hours) yielded large needle-like crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

This is a general protocol that should be optimized for your specific crude material.

  • Stationary Phase: Silica (B1680970) gel is a common choice for the purification of moderately polar organic compounds.

  • Mobile Phase Selection: Based on TLC analysis, select an appropriate solvent system. A good starting point is a mixture of ethyl acetate and petroleum ether.[1] For reverse-phase chromatography, a mobile phase of acetonitrile and water with an acid modifier can be used.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a well-packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

PropertyValueReference(s)
Molecular Formula C₈H₁₀BrN[6][10]
Molecular Weight 200.08 g/mol [6]
Appearance Cream to brown crystals or powder[10]
Melting Point 43-47 °C[6][7][8][9]
Boiling Point 75-79 °C at 5 mmHg[9]
Solubility Insoluble in water[7]

Visualization

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution Recrystallization Path Column_Chromatography Column Chromatography Crude->Column_Chromatography Alternative Path Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No Insoluble Impurities Hot_Filtration->Crystallization Insoluble_Impurities Insoluble Impurities Hot_Filtration->Insoluble_Impurities Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Under Vacuum Isolation->Drying Soluble_Impurities Soluble Impurities (in Mother Liquor) Isolation->Soluble_Impurities Pure_Product Pure Product Drying->Pure_Product Pure_Fractions Combine Pure Fractions Column_Chromatography->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Solvent_Removal->Pure_Product

Caption: General purification workflow for crude this compound.

References

Technical Support Center: Synthesis of 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,6-dimethylaniline.

Troubleshooting Guide

The synthesis of this compound can be accompanied by the formation of several impurities. Understanding the origin of these impurities is key to minimizing their formation and achieving high purity of the desired product. The primary starting material for this synthesis is typically 4,6-dimethylaniline, and the reaction proceeds via electrophilic aromatic substitution using a suitable brominating agent.

Observed Issue Potential Cause Recommended Solution
Presence of 4-Bromo-2,6-dimethylaniline The starting material, 2,6-dimethylaniline (B139824), is highly reactive, and bromination can occur at the para-position, which is sterically less hindered and electronically activated.[1][2]Optimize reaction conditions to favor ortho-bromination. This may include using a milder brominating agent, controlling the reaction temperature at lower levels (e.g., 0°C), and carefully controlling the rate of addition of the brominating agent.[3] Protecting the amino group prior to bromination can also alter the regioselectivity.
Formation of 3-Bromo-2,6-dimethylaniline Bromination in a strongly acidic medium can lead to the formation of the meta-substituted isomer.[1]Maintain a neutral or slightly basic reaction medium if possible. If acidic conditions are necessary for the chosen brominating agent, consider alternative reagents that can operate under milder pH conditions.
Detection of Di- or Poly-brominated Species The high activation of the aromatic ring by the amino and methyl groups makes it susceptible to over-bromination.[1]Use a stoichiometric amount of the brominating agent. A slow, dropwise addition of the brominating agent to the reaction mixture can help to control the reaction and prevent localized excesses of bromine. Monitor the reaction progress closely using techniques like TLC or HPLC.
Unreacted 4,6-dimethylaniline in Final Product Incomplete reaction due to insufficient brominating agent, low reaction temperature, or short reaction time.Ensure the use of an appropriate molar ratio of the brominating agent. Allow the reaction to proceed for a sufficient duration, monitoring its completion by TLC or HPLC. A slight increase in temperature might be necessary, but this should be balanced against the risk of side product formation.
General Low Purity or Complex Mixture Non-selective reaction conditions, leading to a mixture of isomers and over-brominated products.[1]Purification by column chromatography or recrystallization is often necessary.[3] For recrystallization, solvents such as ethanol (B145695) or petroleum ether have been reported to be effective for similar compounds.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities are isomers formed during the bromination of 2,6-dimethylaniline. These include 4-Bromo-2,6-dimethylaniline, which is often the major byproduct, and 3-Bromo-2,6-dimethylaniline, especially if the reaction is conducted in a strongly acidic medium.[1] You should also be aware of the potential for di- and poly-brominated products due to the high reactivity of the starting material, as well as the presence of unreacted 2,6-dimethylaniline.

Q2: How can I control the regioselectivity of the bromination to favor the formation of this compound?

A2: Controlling regioselectivity is a key challenge. To favor ortho-bromination (the 2-position), you can try several strategies:

  • Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), may offer better selectivity compared to liquid bromine.

  • Temperature Control: Running the reaction at low temperatures (e.g., 0°C) can help to control the reaction kinetics and improve selectivity.[3]

  • Rate of Addition: A slow and controlled addition of the brominating agent is crucial to avoid localized high concentrations that can lead to side reactions.[3]

  • Protecting Groups: Temporarily protecting the highly activating amino group can alter its directing effect and steric hindrance, potentially favoring bromination at the desired position.

Q3: What purification techniques are most effective for removing isomeric impurities?

A3: Recrystallization is a commonly used method for purifying brominated anilines and can be effective in removing isomeric impurities if their solubility properties differ significantly.[3][4] Column chromatography is another powerful technique for separating isomers with different polarities. A combination of these two methods often yields the best results for achieving high purity.

Q4: Is there a general experimental protocol you can provide?

  • Dissolution: Dissolve 2,6-dimethylaniline in a suitable solvent (e.g., chloroform, acetic acid, or a water/acid mixture).[3]

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Bromination: Slowly add a solution of the brominating agent (e.g., liquid bromine or NBS) in the same solvent to the cooled solution of the aniline (B41778) derivative over a period of time.[3]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, the reaction mixture is typically neutralized (e.g., with a saturated sodium bicarbonate or sodium carbonate solution) and extracted with an organic solvent.[3]

  • Purification: The crude product obtained after removal of the solvent is then purified, usually by recrystallization or column chromatography.[3][4]

It is crucial to consult relevant safety data sheets (SDS) for all chemicals used and to perform the reaction in a well-ventilated fume hood.

Synthesis and Impurity Formation Pathway

The following diagram illustrates the synthetic pathway to this compound and the formation of common impurities from the starting material, 2,6-dimethylaniline.

G Start 2,6-Dimethylaniline (Starting Material) Product This compound (Desired Product) Start->Product Main Reaction (Ortho-bromination) Impurity1 4-Bromo-2,6-dimethylaniline (Isomeric Impurity) Start->Impurity1 Side Reaction (Para-bromination) Impurity2 3-Bromo-2,6-dimethylaniline (Isomeric Impurity) Start->Impurity2 Side Reaction (Meta-bromination in acid) Impurity4 Unreacted Starting Material Start->Impurity4 Incomplete Reaction Reagent Brominating Agent (e.g., Br2, NBS) Reagent->Product Reagent->Impurity1 Reagent->Impurity2 Impurity3 Di/Poly-brominated Products Reagent->Impurity3 Product->Impurity3 Over-bromination Impurity1->Impurity3 Over-bromination

Caption: Synthetic pathway and common impurity formation in this compound synthesis.

References

Side reactions to avoid when using 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions when working with 2-Bromo-4,6-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when synthesizing or using this compound?

A1: The most prevalent side reactions primarily occur during the synthesis of this compound via bromination of 2,6-dimethylaniline (B139824). Due to the high reactivity of the aniline (B41778) ring, the reaction can be non-selective, leading to the formation of various by-products.[1] The key side reactions to anticipate are:

  • Formation of Isomeric By-products: The primary side reaction is the formation of constitutional isomers, particularly 3-bromo-2,6-dimethylaniline (B2819372) and 4-bromo-2,6-dimethylaniline.[1] The reaction conditions, especially the acidity of the medium, significantly influence the position of bromination.[1][2]

  • Poly-bromination: The activated nature of the aniline ring can lead to the addition of more than one bromine atom, resulting in di- or tri-brominated products.

  • Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by the presence of strong oxidizing agents or exposure to air and light over time.

  • N-Bromination: Under certain conditions, bromination can occur on the nitrogen atom of the amino group, forming an N-bromoamine intermediate which can then rearrange.[2]

Q2: What are the ideal storage conditions to minimize degradation and side reactions of this compound?

A2: To ensure the stability of this compound and prevent degradation, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It should also be protected from light.[5]

Q3: What materials are incompatible with this compound and could lead to hazardous side reactions?

A3: this compound can react violently with strong oxidizing agents and strong acids.[3][6][7] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound isomer Formation of significant amounts of other isomers (e.g., 3-bromo or 4-bromo derivatives).[1]- Control Acidity: The acidity of the reaction medium is a critical factor in directing the position of bromination. For instance, bromination in a strongly acidic medium is known to favor the formation of 3-bromo-2,6-dimethylaniline.[1] Conversely, using glacial acetic acid as a solvent can yield a higher proportion of the 4-bromo isomer.[1][8] Experiment with different acid catalysts and solvents to optimize for the desired isomer. - Protecting Group Strategy: To enhance selectivity, consider protecting the amino group as an acetamide (B32628) before bromination. This can help direct the bromination to the desired position and reduce the activating effect of the amino group. The protecting group can be subsequently removed by hydrolysis.[9]
Presence of poly-brominated impurities in the product The high reactivity of the 2,6-dimethylaniline starting material can lead to over-bromination.- Control Stoichiometry: Use a precise molar ratio of the brominating agent to the aniline. A slight excess of the aniline can help minimize poly-bromination. - Slow Addition of Brominating Agent: Add the brominating agent (e.g., liquid bromine or a solution of bromine) dropwise or as a vapor to maintain a low concentration in the reaction mixture.[10] This helps to control the reaction rate and suppress side reactions.[10] - Low Reaction Temperature: Maintain a low reaction temperature (e.g., 0°C) during the addition of the brominating agent to reduce the reaction rate and improve selectivity.[10]
Product is discolored (e.g., pink, red, or brown) Oxidation of the aniline compound.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Purification: If discoloration occurs, the product can often be purified by recrystallization.[10] Using a solvent system like petroleum ether and allowing for slow crystallization at low temperatures can yield purer crystals.[10]
Difficulty in purifying the final product Presence of closely related isomers or other by-products with similar physical properties.- Recrystallization: This is often the most effective method for purifying solid organic compounds.[10] Experiment with different solvent systems to find one that provides good separation. - Column Chromatography: For difficult separations, column chromatography on silica (B1680970) gel can be employed to separate isomers and other impurities based on their polarity.

Experimental Protocols

Protocol for Selective Bromination of 2,6-Dimethylaniline

This protocol is a generalized procedure based on common practices for selective aromatic bromination and aims to minimize side reactions.

  • Protection of the Amino Group (Optional but Recommended for Higher Selectivity):

    • Dissolve 2,6-dimethylaniline in a suitable solvent (e.g., acetic acid).

    • Add acetic anhydride (B1165640) and heat the mixture to form N-acetyl-2,6-dimethylaniline.

    • Isolate the acetylated product.

  • Bromination:

    • Dissolve the N-acetyl-2,6-dimethylaniline in a suitable solvent (e.g., glacial acetic acid).

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add a stoichiometric amount of bromine (or another brominating agent like N-bromosuccinimide) dissolved in the same solvent, dropwise, while maintaining the low temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Deprotection:

    • Once the reaction is complete, pour the mixture into water to precipitate the crude product.

    • Filter the solid and wash with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water.

    • Hydrolyze the acetyl group by heating with an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to yield the desired this compound.

  • Purification:

    • Neutralize the solution and extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes).

Visualizations

Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2,6-Dimethylaniline 2,6-Dimethylaniline Desired_Product This compound 2,6-Dimethylaniline->Desired_Product + Br2 Isomer_Formation Isomeric By-products (e.g., 3-Bromo & 4-Bromo) 2,6-Dimethylaniline->Isomer_Formation + Br2 (Poor Control) Oxidation Oxidized Impurities 2,6-Dimethylaniline->Oxidation + [O] Poly-bromination Di/Tri-brominated Products Desired_Product->Poly-bromination + Excess Br2

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting Steps Start Start Synthesis of This compound Analysis Analyze Product Mixture (e.g., TLC, NMR, GC-MS) Start->Analysis Pure_Product Pure Product Obtained Analysis->Pure_Product Purity OK Impure_Product Impure Product Detected Analysis->Impure_Product Purity Not OK Check_Isomers Check for Isomers Impure_Product->Check_Isomers Check_Polybromination Check for Poly-bromination Impure_Product->Check_Polybromination Check_Oxidation Check for Oxidation Impure_Product->Check_Oxidation Adjust_Acidity Adjust Reaction Acidity Check_Isomers->Adjust_Acidity Control_Stoichiometry Control Stoichiometry & Rate of Addition Check_Polybromination->Control_Stoichiometry Inert_Atmosphere Use Inert Atmosphere & Degassed Solvents Check_Oxidation->Inert_Atmosphere

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

References

Improving solubility of 2-Bromo-4,6-dimethylaniline in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-4,6-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in reaction media and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a yellow crystalline powder. It is generally soluble in organic solvents and insoluble in water.[1][2] Its insolubility in water is attributed to the hydrophobic nature of the benzene (B151609) ring, while its solubility in organic solvents is due to favorable van der Waals interactions.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the reason?

A2: Incomplete dissolution can occur for several reasons. The solvent may not be appropriate for the concentration you are trying to achieve. Additionally, the rate of dissolution for crystalline solids can be slow. Factors such as particle size, temperature, and agitation play a crucial role. For aromatic amines, the presence of strong intermolecular hydrogen bonding in the solid state can also hinder dissolution.

Q3: Can I use heat to increase the solubility of this compound?

A3: Yes, in many cases, gently heating the solvent can increase both the solubility and the rate of dissolution. However, it is crucial to consider the thermal stability of this compound and other reactants in your mixture. Prolonged heating at high temperatures could lead to degradation. Aromatic amines can also be susceptible to oxidation, which can be accelerated at higher temperatures.

Q4: My this compound is precipitating out of the reaction mixture upon cooling. How can I prevent this?

A4: Precipitation upon cooling indicates that the solution is supersaturated at lower temperatures. To prevent this, you can either maintain the reaction at a slightly elevated temperature (if the reaction parameters allow), or you can use a co-solvent system. Adding a small amount of a better solvent for your compound can help keep it in solution as the temperature decreases.

Q5: Are there any known incompatibilities of this compound with common reaction media?

Troubleshooting Guides

Issue 1: Poor Solubility in a Non-polar Aprotic Solvent (e.g., Toluene, Hexane)
  • Problem: this compound does not fully dissolve in the chosen non-polar aprotic solvent at the desired concentration.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warm the mixture with stirring. Many organic compounds show increased solubility at higher temperatures.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down solid agglomerates.

    • Co-solvent Addition: Add a small amount of a more polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), to the mixture. This can significantly enhance solubility without drastically changing the overall polarity of the reaction medium.

    • Reduce Concentration: If possible, consider if the reaction can be successfully performed at a lower concentration.

Issue 2: Crystallization or Precipitation During Reaction
  • Problem: The starting material or product precipitates from the reaction mixture, potentially halting the reaction or leading to a heterogeneous mixture that is difficult to work with.

  • Troubleshooting Steps:

    • Solvent System Modification: If the compound is crystallizing, it may indicate that the current solvent is a good crystallizing solvent but a poor reaction solvent. Consider switching to a solvent in which the compound is more soluble at the reaction temperature.

    • Use of a Co-solvent: As with poor initial solubility, adding a co-solvent in which the compound is more soluble can prevent it from crashing out of solution.

    • Temperature Control: Maintain a constant reaction temperature. Fluctuations in temperature can cause compounds to fall out of solution.

    • Stirring Rate: Ensure adequate stirring to maintain a homogeneous solution and prevent localized supersaturation.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides a qualitative summary based on the properties of structurally similar compounds like other halogenated anilines and xylidines.[3]

Solvent ClassExample SolventsExpected Solubility of this compoundRationale
Polar Protic Methanol, EthanolModerately to Highly SolubleThe amino group can form hydrogen bonds with the solvent, while the aromatic part interacts favorably with the organic component.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateSolubleThese solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the molecule.[3]
Non-polar Aprotic Toluene, HexaneSparingly to Moderately SolubleThe non-polar aromatic ring and methyl groups interact favorably with non-polar solvents through London dispersion forces.[3]
Aqueous WaterInsolubleThe large, hydrophobic nature of the molecule dominates over the hydrophilic character of the amino group, leading to poor water solubility.[1][2]

Experimental Protocols

Protocol 1: Method for Determining Thermodynamic Solubility

This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a given solvent.

  • Preparation:

    • Add an excess amount of this compound to a series of vials. An excess of solid is crucial to ensure that equilibrium is reached.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

  • Sampling and Analysis:

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Determine the solubility from the measured concentration and any dilution factors used during analysis. Express the solubility in units such as mg/mL or mol/L.

Protocol 2: Small-Scale Screening for Suitable Solvents

This protocol provides a quick method to screen for appropriate solvents for a reaction or crystallization.

  • Preparation:

    • Place a small, known amount of this compound (e.g., 10 mg) into a small vial.

  • Solvent Addition:

    • Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the vial.

  • Observation:

    • After each addition, vortex or shake the vial vigorously for 1-2 minutes and observe for dissolution.

    • Record the approximate volume of solvent required to fully dissolve the solid at room temperature.

  • Heating (Optional):

    • If the solid does not dissolve at room temperature after adding a reasonable amount of solvent (e.g., 1-2 mL), gently heat the vial and observe if dissolution occurs. Note if the compound crystallizes upon cooling.

  • Solvent Selection:

    • A good reaction solvent will dissolve the compound relatively easily at the desired reaction temperature.

    • A good crystallization solvent will dissolve the compound when hot but show limited solubility at room temperature or below.

Mandatory Visualization

experimental_workflow Experimental Workflow for Improving Solubility cluster_problem Problem Identification cluster_strategy Solubilization Strategy cluster_outcome Outcome start Poor solubility of This compound strategy Select Initial Solvent Based on Polarity start->strategy heating Apply Gentle Heating and/or Sonication strategy->heating cosolvent Introduce a Co-solvent heating->cosolvent If necessary success Compound Dissolved Proceed with Reaction heating->success Success cosolvent->success Success failure Solubility Issue Persists Re-evaluate Solvent System cosolvent->failure Failure

Caption: A logical workflow for troubleshooting solubility issues.

solubility_determination_workflow Thermodynamic Solubility Determination Workflow prep 1. Preparation Add excess solid to a known volume of solvent in sealed vials. equil 2. Equilibration Agitate at a constant temperature for 24-72 hours. prep->equil phase_sep 3. Phase Separation Sedimentation followed by centrifugation or filtration. equil->phase_sep analysis 4. Analysis Dilute supernatant and measure concentration (e.g., HPLC/UV-Vis). phase_sep->analysis calc 5. Calculation Determine solubility from concentration and dilution factor. analysis->calc result Solubility Value (mg/mL or mol/L) calc->result

References

Technical Support Center: Catalyst Selection for Reactions of 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for efficient reactions involving the sterically hindered substrate, 2-Bromo-4,6-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

A1: The primary challenge arises from steric hindrance. The two methyl groups ortho and para to the bromine atom, and adjacent to the aniline (B41778) nitrogen, create a crowded environment around the reactive sites. This steric bulk can impede the approach of the catalyst to the C-Br bond for oxidative addition and can also hinder subsequent steps in the catalytic cycle, often leading to low yields or no reaction.

Q2: What are the most effective types of palladium-catalyzed cross-coupling reactions for this substrate?

A2: The most commonly employed and effective reactions are the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation). The Heck reaction can also be used for C-C bond formation with alkenes, though it may require more rigorous optimization for sterically hindered substrates.

Q3: What is the most critical factor for success in these cross-coupling reactions?

A3: Ligand selection is paramount. For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands (often referred to as Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands are generally required. These ligands promote the formation of a highly active, low-coordinate palladium center that can more readily access the sterically congested aryl bromide.

Q4: Which palladium precursor should I start with?

A4: Common and effective choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically used in combination with a suitable ligand. Pre-formed palladium catalysts (precatalysts) that incorporate a ligand, such as those from the Buchwald or PEPPSI series, can also be highly effective and offer improved stability and ease of use.

Q5: How do I choose the right base for my reaction?

A5: The choice of base is crucial and depends on the specific reaction.

  • For Buchwald-Hartwig amination , strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are often used.[1]

  • For Suzuki-Miyaura coupling , inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly employed, often in the presence of water.[2]

  • For Heck reactions , weaker organic bases like triethylamine (B128534) (Et₃N) or inorganic bases such as potassium carbonate are typical.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration. Use freshly opened, high-purity palladium precursors and ligands.
Inefficient Ligand The ligand may not be suitable for the sterically hindered substrate. Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. Consider using an N-heterocyclic carbene (NHC) ligand.
Incorrect Base The base may be too weak or not soluble enough. For Buchwald-Hartwig aminations, a strong base like NaOt-Bu is often necessary. Ensure the base is anhydrous and of high purity.
Low Reaction Temperature Sterically hindered substrates often require higher temperatures to overcome the activation energy. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.
Reagent Purity Impurities in the amine, solvent, or base can poison the catalyst. Purify the amine if necessary and use anhydrous, degassed solvents.
Issue 2: Poor Results in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure rigorous exclusion of oxygen. Degas all solvents and reagents thoroughly before use.
Suboptimal Ligand Standard ligands like PPh₃ may be ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or consider a pre-catalyst system like a CataCXium A palladacycle, which has shown success with ortho-substituted bromoanilines.[4]
Base/Solvent Incompatibility The base may not be effective in the chosen solvent. For Suzuki couplings, a mixture of an organic solvent (like dioxane or 2-MeTHF) and water with a base like K₃PO₄ or Cs₂CO₃ is often effective.[4]
Boronic Acid Decomposition Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Ensure the reaction is not run for excessively long times and consider using a boronic ester (e.g., a pinacol (B44631) ester) which can be more stable.
Poor Transmetalation The transfer of the organic group from boron to palladium may be slow. This can sometimes be improved by the choice of base and solvent system.

Data Presentation: Catalyst Performance in Analogous Systems

Disclaimer: The following data is for sterically hindered substrates analogous to this compound and is intended to provide a starting point for catalyst selection and optimization.

Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of Bromobenzene with Secondary Aryl Amines [5]

EntryLigandPalladium PrecursorBaseSolventTemp (°C)Yield (%)
1XPhos[Pd(allyl)Cl]₂NaOt-BuToluene100>99
2RuPhos[Pd(allyl)Cl]₂NaOt-BuToluene10096
3SPhos[Pd(allyl)Cl]₂NaOt-BuToluene10096
4DavePhos[Pd(allyl)Cl]₂NaOt-BuToluene100>99
5P(o-tolyl)₃[Pd(allyl)Cl]₂NaOt-BuToluene100<5

Table 2: Catalyst System Optimization for Suzuki Coupling of a Sterically Hindered ortho-Bromoaniline [4]

EntryCatalyst (10 mol%)Base (2 equiv.)SolventTemp (°C)Yield (%)
1Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9011
2CataCXium A Pd G3Cs₂CO₃Dioxane/H₂O8051
3CataCXium A Pd G3Cs₂CO₃2-MeTHF/H₂O8095
4Pd(PPh₃)₄Cs₂CO₃2-MeTHF/H₂O80<5
5Pd(OAc)₂/SPhosCs₂CO₃2-MeTHF/H₂O80<5

Table 3: Catalyst Performance in the Heck Reaction of Bromobenzene and Styrene

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)NoneK₂CO₃ (2)DMF6092
2Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF100>95
3PdCl₂(PPh₃)₂ (1)NoneEt₃N (1.5)Acetonitrile80~90

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask, add the palladium precursor, ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for sterically hindered substrates and may need optimization.[4]

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • Palladium catalyst (e.g., CataCXium A Pd G3, 10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 2-MeTHF/H₂O mixture)

Procedure:

  • In a dry Schlenk flask, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Flask (Inert Atmosphere) add_reagents Add Pd Precursor, Ligand, Base, This compound, Amine start->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent heat Heat & Stir (e.g., 100°C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry & Purify (Chromatography) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Low_Yield start Low/No Yield check_catalyst Check Catalyst System: - Inert atmosphere? - Fresh reagents? start->check_catalyst change_ligand Optimize Ligand: - Use bulky, electron-rich ligand (e.g., XPhos, SPhos, NHC) check_catalyst->change_ligand Catalyst OK? check_base Evaluate Base: - Correct strength? (e.g., NaOtBu for C-N) - Anhydrous? change_ligand->check_base Ligand OK? increase_temp Adjust Conditions: - Increase temperature? - Increase reaction time? check_base->increase_temp Base OK? check_purity Verify Reagent Purity: - Substrates? - Solvent? increase_temp->check_purity No Improvement success Improved Yield increase_temp->success Yield Improved?

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Technical Support Center: Managing Temperature Control in 2-Bromo-4,6-dimethylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing temperature control in reactions involving 2-Bromo-4,6-dimethylaniline. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to ensure the safety, efficiency, and reproducibility of your experiments. Precise temperature management is critical when working with aniline (B41778) derivatives, particularly during exothermic reactions such as diazotization and subsequent coupling reactions, to prevent runaway reactions and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant to temperature control?

A1: Understanding the physical properties of this compound is fundamental for planning and executing reactions safely. Key thermal-related data is summarized below.

PropertyValueSource
Melting Point43-47 °C[1][2]
Boiling Point75-79 °C at 5 mmHg[3]
Flash Point110 °C (closed cup)[1][2]

Q2: What are the primary thermal hazards associated with this compound and its reactions?

  • Diazotization: The reaction of the primary aromatic amine with nitrous acid is highly exothermic and the resulting diazonium salt can be explosive if not kept at low temperatures (typically 0-5 °C).

  • Subsequent Coupling Reactions: Reactions like the Sandmeyer, Buchwald-Hartwig, and Ullmann couplings can also be exothermic and require careful temperature management to ensure selectivity and prevent side reactions.

Q3: My diazotization of this compound shows a rapid temperature increase. What should I do?

A3: A rapid, uncontrolled temperature increase during diazotization indicates a potential runaway reaction. Immediate and decisive action is crucial.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the sodium nitrite (B80452) solution.

  • Enhance Cooling: Ensure the reaction vessel is fully submerged in an efficient cooling bath (e.g., ice-salt slurry). Add more coolant as needed.

  • Increase Stirring: Vigorous stirring improves heat transfer to the cooling bath and prevents the formation of localized hot spots.

  • Dilution (with caution): If the reaction is still not under control, adding a pre-chilled, inert solvent can help to absorb heat and dilute the reactants.

For future experiments, consider reducing the rate of sodium nitrite addition, using more dilute solutions, or employing a more robust cooling system.

Q4: I am observing low yields and/or significant byproduct formation in my coupling reaction with a this compound-derived diazonium salt. Could temperature be the cause?

A4: Yes, improper temperature control is a common cause of low yields and byproduct formation in coupling reactions.

  • Temperature Too High: Elevated temperatures can lead to the decomposition of the diazonium salt, resulting in the formation of phenols and other impurities. In coupling reactions like the Buchwald-Hartwig amination, high temperatures can promote side reactions such as hydrodehalogenation.

  • Temperature Too Low: Insufficient temperature may result in a slow or incomplete reaction, leaving a significant amount of starting material unreacted.

It is essential to follow established protocols and optimize the temperature for your specific reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound, with a focus on temperature-related causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rate of reagent addition is too fast.2. Inadequate cooling capacity.3. High concentration of reactants.4. Inefficient stirring.1. Immediately stop reagent addition.2. Enhance cooling (add more ice, use an ice-salt bath).3. For future experiments, reduce the addition rate, use more dilute solutions, and ensure vigorous stirring.
Low Yield of Desired Product 1. (Diazotization/Sandmeyer) Reaction temperature was too high, causing decomposition of the diazonium salt.2. (Coupling Reactions) Reaction temperature was too low, leading to incomplete conversion.3. (Coupling Reactions) Temperature fluctuations affecting catalyst activity.1. Maintain a strict low-temperature protocol (0-5 °C) for diazotization and subsequent Sandmeyer reactions.2. For coupling reactions, incrementally increase the temperature to find the optimal balance between reaction rate and byproduct formation.3. Use a reliable temperature controller and ensure the thermometer is correctly placed.
Formation of Tar-like Byproducts 1. Localized "hot spots" due to poor mixing.2. Reaction temperature is too high, promoting polymerization or decomposition pathways.1. Improve stirring efficiency with a suitable stirrer bar or overhead stirrer.2. Optimize the reaction temperature by conducting small-scale trials at different temperatures.
Inconsistent Reaction Times 1. Poor temperature control leading to variable reaction rates.2. Inconsistent heating or cooling.1. Use a temperature-controlled bath (oil, water, or cryo-cooler) for consistent heating/cooling.2. Ensure the reaction setup is consistent between experiments.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol outlines the formation of the diazonium salt from this compound, which is a crucial intermediate for subsequent Sandmeyer or azo coupling reactions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Aniline Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 equivalent) in a mixture of water and concentrated HCl (3.0 equivalents).

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the reaction.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the aniline salt suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation.

Protocol 2: Sandmeyer Bromination of Diazotized this compound

This protocol describes the conversion of the diazonium salt to a dibromo-dimethylaniline derivative.

Materials:

  • Diazonium salt solution from Protocol 1

  • Copper(I) Bromide (CuBr)

  • Hydrobromic Acid (HBr)

Procedure:

  • Preparation of Catalyst Solution: In a separate flask, dissolve Copper(I) Bromide (0.2 equivalents) in hydrobromic acid.

  • Cooling: Cool the catalyst solution to 0-5 °C in an ice bath.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by pouring it into water and extract the product with a suitable organic solvent.

Visualizations

experimental_workflow cluster_diazotization Diazotization Stage cluster_sandmeyer Sandmeyer Reaction Stage aniline This compound in HCl/H2O cooling1 Cool to 0-5 °C (Ice-Salt Bath) aniline->cooling1 na_nitrite Dropwise addition of NaNO2 solution cooling1->na_nitrite stirring1 Stir for 30 min at 0-5 °C na_nitrite->stirring1 diazonium_salt Diazonium Salt Solution (Use Immediately) stirring1->diazonium_salt addition Slow addition of Diazonium Salt diazonium_salt->addition cu_br CuBr in HBr cooling2 Cool to 0-5 °C cu_br->cooling2 cooling2->addition warming Warm to RT and stir addition->warming workup Quench and Extract Product warming->workup

Caption: Experimental workflow for diazotization and Sandmeyer reaction.

troubleshooting_logic start Temperature Control Issue in Reaction q1 Is the reaction a Diazotization? start->q1 q2 Is there a rapid temperature increase? q1->q2 Yes q3 Is it a Coupling Reaction (e.g., Buchwald-Hartwig)? q1->q3 No a1 Stop Reagent Addition Enhance Cooling q2->a1 Yes a2 Is the yield low? q2->a2 No a6 Improve Stirring Consider Dilution a1->a6 a3 Maintain Temp at 0-5 °C a2->a3 Yes a4 Check for Byproducts a2->a4 No a5 Optimize Temperature: - Too low -> Incomplete rxn - Too high -> Side reactions q3->a5 Yes

Caption: Troubleshooting logic for temperature control issues.

References

Technical Support Center: Troubleshooting 2-Bromo-4,6-dimethylaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-4,6-dimethylaniline. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with this sterically hindered substrate and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Buchwald-Hartwig amination using this compound?

Low yields with this substrate are common and typically stem from a combination of steric hindrance and catalyst inhibition.[1][2]

  • Steric Hindrance : The two methyl groups flanking the bromine atom create significant steric bulk. This bulk can impede the oxidative addition of the palladium catalyst to the aryl bromide, which is often the rate-limiting step.[1]

  • Catalyst Inhibition : The aniline (B41778) nitrogen can coordinate to the palladium center, acting as an unwanted ligand and poisoning the catalyst, thereby reducing its activity.[3][4]

  • Suboptimal Components : The choice of ligand, base, and solvent is critical for such a challenging substrate. An inappropriate selection can fail to overcome the inherent difficulties.[2][5]

  • Inefficient Reductive Elimination : The steric congestion can also slow down the final C-N bond-forming reductive elimination step.[6]

Q2: My reaction shows a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). What causes this and how can I minimize it?

Hydrodehalogenation is a common side reaction, particularly with sterically hindered or electron-rich aryl halides.[2][5] It often occurs when the desired C-N bond formation (reductive elimination) is slow, allowing competing pathways like β-hydride elimination (if an amine with β-hydrogens is used) or reaction with trace water/protons to occur.[5][6]

Strategies to Minimize Hydrodehalogenation:

  • Use Bulky, Electron-Rich Ligands : Ligands like XPhos, SPhos, or BrettPhos can accelerate the rate of reductive elimination, helping it to outcompete the hydrodehalogenation pathway.[2]

  • Optimize the Base : A very strong base might promote side reactions. While a strong base like NaOtBu is often required, screening others like LHMDS or K₃PO₄ might be beneficial.[2]

  • Ensure Anhydrous Conditions : Rigorously dry all reagents, solvents, and glassware. Trace moisture can be a proton source for this side reaction.[3]

  • Lower Reaction Temperature : In some cases, reducing the temperature can disfavor the side reaction relative to the desired coupling.[5]

Q3: What is the best palladium catalyst, ligand, and base combination for coupling with this compound?

There is no single "best" combination, as the optimal conditions depend on the specific coupling partner. However, for challenging, sterically hindered substrates, a systematic approach starting with known high-activity systems is recommended.

  • Palladium Source : Pre-formed catalysts (precatalysts) like G3 or G4 palladacycles are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. They tend to provide more reproducible results by ensuring efficient generation of the active LPd(0) species.

  • Ligand Choice : Bulky, electron-rich biaryl phosphine (B1218219) ligands are essential.[2][7] These ligands promote the formation of a highly reactive, monoligated palladium species that is effective at oxidative addition with hindered halides and facilitates the final reductive elimination.[1] Good starting points for screening include XPhos, RuPhos, and BrettPhos.[2][7]

  • Base Selection : A strong, non-nucleophilic, and sterically hindered base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be tested, though they may require higher temperatures.[5]

Q4: My reaction mixture turned black and stalled. What does this mean?

The formation of a fine black precipitate ("palladium black") indicates that the palladium catalyst has aggregated and crashed out of the catalytic cycle.[3][7] This is a sign of catalyst decomposition and leads to a stalled or incomplete reaction.

Common Causes of Catalyst Decomposition:

  • High Temperatures : Excessively high temperatures (e.g., >120 °C) can cause the catalyst to decompose.[3]

  • Inadequate Ligand : The ligand may not be robust enough to stabilize the palladium intermediates throughout the catalytic cycle, or an insufficient amount was used.

  • Presence of Oxygen : Palladium(0) catalysts are sensitive to oxygen. An improperly inerted reaction atmosphere can lead to oxidation and deactivation.[5][8]

Troubleshooting Guide

Use the following flowchart to diagnose and resolve issues with your coupling reaction.

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents Step 1: Verify Reagent Quality & Setup - Purity of starting materials? - Anhydrous/degassed solvent? - Properly inert atmosphere? start->check_reagents reagents_ok Reagents & Setup OK check_reagents->reagents_ok reagents_ok->check_reagents No, Fix & Retry optimize_catalyst Step 2: Optimize Catalyst System - Switch to a bulky ligand (XPhos, RuPhos)? - Use a Pd precatalyst (e.g., G3-XPhos)? - Screen different bases (NaOtBu, LHMDS)? reagents_ok->optimize_catalyst Yes catalyst_ok Catalyst System Optimized optimize_catalyst->catalyst_ok catalyst_ok->optimize_catalyst No, Continue Screening optimize_conditions Step 3: Adjust Reaction Conditions - Screen solvents (Toluene, Dioxane, t-BuOH)? - Vary temperature (80-110 °C)? - Increase reaction time? catalyst_ok->optimize_conditions Yes conditions_ok Conditions Optimized optimize_conditions->conditions_ok conditions_ok->optimize_conditions No, Continue Screening analyze_byproducts Step 4: Analyze Byproducts - Identify side products (LCMS/NMR) - Hydrodehalogenation? Homocoupling? conditions_ok->analyze_byproducts Yes success Improved Yield analyze_byproducts->success fail Issue Persists: Consult Literature for Highly Specialized Conditions analyze_byproducts->fail

Caption: A step-by-step workflow for troubleshooting low yields.

Quantitative Data Summary

The optimal reaction conditions are highly dependent on the specific coupling partners. The following table provides a starting point for optimization based on common systems for sterically hindered aryl halides.

ParameterCondition 1 (High Activity)Condition 2 (Weaker Base)Condition 3 (Alternative Solvent)Typical Yield Range
Pd Source XPhos Pd G3 (1-2 mol%)XPhos Pd G3 (1-2 mol%)RuPhos Pd G3 (1-2 mol%)N/A
Ligand (Included in precatalyst)(Included in precatalyst)(Included in precatalyst)N/A
Base NaOtBu (1.5-2.0 equiv.)Cs₂CO₃ (2.0 equiv.)LHMDS (1.5 equiv.)N/A
Solvent Toluene1,4-Dioxanet-BuOHN/A
Temperature 100-110 °C110-120 °C90-100 °CN/A
Yield 60-95%40-80%55-90%Varies greatly

Note: Yields are illustrative and highly substrate-dependent. Screening is often necessary to find the optimal conditions for a specific transformation.[8]

Key Reaction Mechanisms & Relationships

Understanding the catalytic cycle and the interplay of different factors can aid in troubleshooting.

BuchwaldHartwigCycle cluster_0 Catalytic Cycle cluster_1 Potential Issues LPd(0) LPd(0) Oxidative\nAddition Oxidative Addition LPd(0)->Oxidative\nAddition + Ar-Br ArPd(II)(Br)L ArPd(II)(Br)L Oxidative\nAddition->ArPd(II)(Br)L Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation ArPd(II)(Br)L->Amine Coordination\n& Deprotonation + HNR'R'', - Base-HBr ArPd(II)(NR'R'')L ArPd(II)(NR'R'')L Amine Coordination\n& Deprotonation->ArPd(II)(NR'R'')L Reductive\nElimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive\nElimination Reductive\nElimination->LPd(0) + Ar-NR'R'' Hindrance Hindrance Hindrance->Oxidative\nAddition Slows Step Poisoning Poisoning Poisoning->LPd(0) Deactivates Catalyst Slow RE Slow RE Slow RE->Reductive\nElimination Enables Side Reactions

Caption: Simplified Buchwald-Hartwig catalytic cycle with common failure points.

CauseEffect cluster_cause Potential Cause cluster_solution Recommended Solution sterics Steric Hindrance ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, BrettPhos) sterics->ligand catalyst Catalyst Deactivation catalyst->ligand precatalyst Use Pd Precatalyst (G3/G4) catalyst->precatalyst conditions Suboptimal Conditions screen Screen Base, Solvent, Temp. conditions->screen atmosphere Oxygen/Moisture Contamination inert Ensure Rigorous Inert Atmosphere & Dry Reagents atmosphere->inert

Caption: Relationship between common causes of low yield and their solutions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup : To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the bulky phosphine ligand (if not using a precatalyst, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Reagent Addition : Under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution) via syringe.[2]

  • Reaction Execution : Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) using an oil bath.[2]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and filter it through a pad of celite to remove the catalyst and inorganic salts.[5] Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki Coupling

This protocol can be adapted for coupling this compound with a boronic acid or ester.

  • Reaction Setup : To a dry Schlenk flask with a stir bar, add this compound (1.0 equiv.), the boronic acid/ester (1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.).

  • Catalyst Addition : In a separate vial, weigh the palladium source (e.g., Pd(PPh₃)₄, 3-5 mol% or a more active precatalyst system). Add the catalyst to the flask.

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with inert gas three times.[8]

  • Solvent Addition : Add a degassed solvent mixture, such as Toluene/Water or Dioxane/Water (typically in a 4:1 to 10:1 ratio), via syringe.[9] The use of some water is often necessary to dissolve the inorganic base.[8]

  • Reaction Execution : Heat the mixture with vigorous stirring to the target temperature (e.g., 80-100 °C).[8]

  • Monitoring and Workup : Follow steps 5-7 from the Buchwald-Hartwig protocol. The aqueous phase should be separated before drying the organic layer.

References

Technical Support Center: Removal of Unreacted 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the removal of unreacted 2-Bromo-4,6-dimethylaniline from a product mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to purification?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 41825-73-4[1][2]
Molecular Weight 200.08 g/mol [1]
Appearance Yellow crystalline powder to amber or dark green crystals.[1][3]
Melting Point 43-47 °C[3]
Boiling Point 75-79 °C @ 5 mmHg[3]
Solubility Insoluble or sparingly soluble in water; Soluble in organic solvents.[1][2][3]
pKa (Predicted) 2.82 ± 0.10[3]

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods for removing this aniline (B41778) derivative include:

  • Acid-Base Extraction: This technique leverages the basicity of the aniline functional group to separate it from neutral, acidic, or less basic products.

  • Flash Column Chromatography: A highly versatile method that separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel.

  • Recrystallization: Effective if the desired product is a solid with solubility characteristics different from the unreacted starting material.

  • Vacuum Distillation: Suitable if the product has a significantly different boiling point from this compound and is thermally stable.

Q3: My desired product is sensitive to acidic conditions. Can I still use acid-base extraction?

A3: It is not advisable to use acid-base extraction if your product is acid-labile, as this can lead to degradation and loss of yield. In this scenario, alternative methods such as flash column chromatography or recrystallization should be prioritized.

Q4: How do I choose the best purification method for my specific reaction mixture?

A4: The choice depends on the properties of your desired product:

  • If your product is neutral or acidic and stable in aqueous acid: Acid-base extraction is often the simplest and most scalable method.[4]

  • If your product has a different polarity: Flash column chromatography offers high resolution and is applicable to a wide range of compounds.[5]

  • If your product is a solid: Recrystallization can be a highly effective and economical method for achieving high purity, provided a suitable solvent is found.

  • If your product is a liquid with a distinct boiling point: Vacuum distillation may be the most efficient approach.

Troubleshooting Guides and Experimental Protocols

Method 1: Acid-Base Extraction

This method is ideal for separating the basic this compound from neutral or acidic products. The aniline is protonated with an acid to form a water-soluble ammonium (B1175870) salt, which is extracted into an aqueous layer.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The this compound will react to form its hydrochloride salt and move to the aqueous layer. Repeat the wash 2-3 times to ensure complete removal.

  • Layer Separation: Combine the aqueous layers. The organic layer now contains the purified product.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to reduce the amount of dissolved water.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate the final product.

Workflow for Acid-Base Extraction

start Crude Mixture in Organic Solvent add_hcl Add 1M HCl (aq) and Shake start->add_hcl separate Separate Layers add_hcl->separate aq_layer Aqueous Layer (Contains Aniline Salt) separate->aq_layer Bottom Layer (usually) org_layer Organic Layer (Contains Product) separate->org_layer Top Layer (usually) waste Waste Aniline Solution (Can be recovered by basifying) aq_layer->waste wash_org Wash with NaHCO₃ (aq) then Brine org_layer->wash_org dry_org Dry (e.g., MgSO₄), Filter, Concentrate wash_org->dry_org product Purified Product dry_org->product

Caption: Workflow for removing aniline via acid-base extraction.

Troubleshooting Guide: Acid-Base Extraction

ProblemPossible Cause(s)Suggested Solution(s)
Low product yield 1. Product is also basic and was extracted into the aqueous layer. 2. Product is unstable in acidic conditions.1. Check the pKa of your product. If it is basic, use chromatography. 2. Use a milder acid or switch to a non-extractive method.
Emulsion forms The two phases are not separating cleanly due to detergents or finely divided solids.Add a small amount of brine (saturated NaCl solution) and swirl gently, do not shake vigorously. Allow the funnel to stand for a longer period.
Product crashes out The product has low solubility in the chosen organic solvent after impurities are removed.Add more of the organic solvent to redissolve the product before proceeding with washes.
Method 2: Flash Column Chromatography

This is a powerful technique for separating compounds with different polarities.

Experimental Protocol:

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for the desired product and good separation from the this compound spot. A common starting point is a mixture of hexane (B92381) and ethyl acetate.[6]

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent to ensure a uniform stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow for Flash Column Chromatography

tlc 1. Develop TLC to Find Solvent System pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Sample (adsorbed on silica) pack->load elute 4. Elute with Solvent & Collect Fractions load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions analyze->combine concentrate 7. Concentrate Solvent combine->concentrate product Purified Product concentrate->product

Caption: Standard workflow for purification by flash chromatography.

Troubleshooting Guide: Flash Column Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation 1. Inappropriate solvent system. 2. Column was overloaded.1. Develop a new solvent system using TLC; try different solvent polarities or compositions. 2. Use a larger column or reduce the amount of crude material loaded.
Compound streaking 1. Compound is highly polar or acidic/basic. 2. Sample is not fully soluble in the eluent.1. Add a small amount of modifier to the eluent (e.g., 1% triethylamine (B128534) for basic compounds, 1% acetic acid for acidic compounds). 2. Ensure the sample is loaded in a minimal volume of solvent.
Cracked/channeled column The silica bed has run dry or was packed improperly.This column is compromised and will give poor separation. The column must be repacked. Ensure the silica level is always topped with solvent.
Method 3: Recrystallization

This method purifies solid compounds based on differences in solubility at varying temperatures.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. The unreacted this compound should ideally be either very soluble or very insoluble in this solvent at all temperatures.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities and then dry them thoroughly under vacuum.

Logic for Recrystallization Solvent Selection

start Select Test Solvent test_cold Add Cold Solvent to Crude Sample start->test_cold is_soluble_cold Is it Soluble? test_cold->is_soluble_cold test_hot Heat Mixture to Boiling is_soluble_cold->test_hot No   bad_solvent1 Bad Solvent (Too Soluble) is_soluble_cold->bad_solvent1  Yes is_soluble_hot Is it Soluble? test_hot->is_soluble_hot good_solvent Good Solvent Candidate is_soluble_hot->good_solvent  Yes bad_solvent2 Bad Solvent (Insoluble) is_soluble_hot->bad_solvent2 No  

Caption: Decision tree for selecting a suitable recrystallization solvent.

Troubleshooting Guide: Recrystallization

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form 1. Solution is not supersaturated (too much solvent used). 2. Solution is cooling too quickly.1. Boil off some solvent and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure product.
Product "oils out" The boiling point of the solvent is higher than the melting point of the product, or the solution is too saturated.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
Low recovery of product 1. Too much solvent was used. 2. Crystals are partially soluble in cold solvent. 3. Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath before filtering. 3. Use a pre-heated funnel and filter paper for hot filtration.

References

Stability and storage issues of 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of 2-Bromo-4,6-dimethylaniline.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

IssuePossible CauseRecommended Action
Discoloration of the solid (e.g., turning brown) Oxidation or degradation due to exposure to air, light, or impurities.While slight discoloration may not always indicate significant impurity, it is best to assess the purity of the material using an appropriate analytical method (e.g., NMR, GC-MS) before use. For future prevention, ensure the container is tightly sealed, purged with an inert gas like argon or nitrogen, and stored in a dark, cool, and dry place.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interfering byproducts.Confirm the purity of the this compound stock. If degradation is suspected, purify the material (e.g., by recrystallization) if possible, or use a fresh, unopened batch. Review storage conditions to ensure they align with recommendations.
Difficulty in dissolving the compound The compound is insoluble in water.[1][2]Use appropriate organic solvents. Always consult solubility information and test small quantities in the desired solvent system before preparing larger solutions.
Caking or clumping of the solid Absorption of moisture.Store the compound in a desiccator, especially after opening the container for the first time. Ensure the container is sealed tightly after each use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5] The recommended storage temperature is typically at room temperature, but for extended storage, refrigeration may be considered. It is also advisable to protect the compound from light.[6][7]

Q2: Is this compound sensitive to air or moisture?

A2: While the Safety Data Sheets (SDS) indicate that the product is chemically stable under standard ambient conditions, aromatic amines, in general, can be susceptible to oxidation in the presence of air.[8] It is best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and to minimize its exposure to moisture.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[9][10] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What should I do in case of a spill?

A4: In case of a spill, you should first ensure the area is well-ventilated.[3] For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, labeled container for disposal.[3][11] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during cleanup.[11]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). The melting point can also serve as a preliminary indicator of purity.[1][12]

Experimental Protocols

Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Data Analysis: Integrate the signals and compare the chemical shifts and integration values with a reference spectrum or expected values to identify and quantify impurities. Predicted ¹H NMR (CDCl₃) shows peaks around δ 7.11 (s, 1H), 6.79 (s, 1H), 3.88 (br. s, 2H, NH₂), 2.18 (s, 3H, CH₃), and 2.15 (s, 3H, CH₃).[13]

Visualizations

TroubleshootingWorkflow cluster_0 Troubleshooting: Compound Stability Issue Start Observe Issue with This compound Discoloration Is the solid discolored? Start->Discoloration InconsistentResults Are experimental results inconsistent? Discoloration->InconsistentResults No AssessPurity Assess Purity (NMR, GC-MS) Discoloration->AssessPurity Yes InconsistentResults->AssessPurity Yes Proceed Proceed with Experiment InconsistentResults->Proceed No ReviewStorage Review Storage Conditions: - Tightly sealed? - Cool, dry, dark place? AssessPurity->ReviewStorage Purify Purify or Use New Batch ReviewStorage->Purify Purity Compromised ReviewStorage->Proceed Purity Acceptable AdjustStorage Adjust Storage Protocol ReviewStorage->AdjustStorage Storage Inadequate Purify->Proceed AdjustStorage->Proceed

Caption: Troubleshooting workflow for stability issues of this compound.

StorageConditions cluster_1 Recommended Storage for this compound Storage Optimal Storage Container Tightly Closed Container Storage->Container Environment Cool, Dry, Well-Ventilated Area Storage->Environment Light Protect from Light Storage->Light InertAtmosphere Consider Inert Atmosphere (Argon or Nitrogen) Storage->InertAtmosphere Incompatibilities Avoid Incompatibilities: - Strong Oxidizing Agents - Strong Acids Storage->Incompatibilities

Caption: Recommended storage conditions for this compound.

PurityAssessmentWorkflow cluster_2 Experimental Workflow: Purity Assessment by NMR Start Start Purity Assessment SamplePrep Sample Preparation: - Weigh 5-10 mg of compound - Dissolve in deuterated solvent Start->SamplePrep DataAcquisition Acquire ¹H NMR Spectrum SamplePrep->DataAcquisition DataAnalysis Analyze Spectrum: - Compare chemical shifts - Check integration values DataAcquisition->DataAnalysis PurityDecision Purity Acceptable? DataAnalysis->PurityDecision Proceed Proceed with Experiment PurityDecision->Proceed Yes Purify Purify Sample or Use New Batch PurityDecision->Purify No End End Assessment Proceed->End Purify->End

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Quantifying 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Bromo-4,6-dimethylaniline, a key intermediate and potential impurity in pharmaceutical manufacturing, is of utmost importance for quality control and safety assessment. This guide provides a comparative overview of the principal analytical techniques suitable for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While comprehensive, cross-validated studies specifically for this compound are not extensively published, this guide leverages established analytical principles and data from analogous aromatic amines to present a robust comparison of these methodologies. The experimental protocols described herein are foundational and can be adapted for the development and validation of specific analytical methods for the target compound.

Quantitative Data Summary

The performance characteristics of analytical methods are critical for selecting the appropriate technique for a given application. The following table summarizes typical performance data for the analysis of aromatic amines using HPLC-UV, GC-MS, and LC-MS/MS. This data, compiled from various studies on similar compounds, serves as a comparative baseline.[1]

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Aniline and N-methylaniline> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported
GC-MS Aniline in serumNot Reported0.1 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%Not Reported
GC-MS p-Anisidine and 4-Methoxy-2-nitroanilineNot Reported0.05 µg/mL0.15 µg/mL< 10%95-105%
LC-MS/MS 26 Aromatic Amines> 0.991 to 5 µg/LNot ReportedNot ReportedNot Reported
GC-MS Iodinated aromatic amines> 0.990.9–50 pg/LNot ReportedIntra-day: < 15%, Inter-day: < 20%80-104%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to serve as a starting point for the development of a specific method for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm) is a suitable choice.[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is commonly used.[1] For this compound, a starting point could be an isocratic mixture of 70:30 (v/v) MeCN:Water containing 0.1% phosphoric acid.[2] For MS compatibility, phosphoric acid should be replaced with formic acid.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength that provides the maximum absorbance for this compound. This should be determined by acquiring a UV spectrum of the analyte.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1]

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).[1]

Chromatographic Conditions:

  • Column: A fused silica (B1680970) capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is often used for aromatic amines.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation. A possible program could be:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Sample Preparation:

  • Extraction: For solid samples, dissolve in a suitable organic solvent like toluene. For aqueous samples, liquid-liquid extraction at a basic pH can be performed.[1]

  • Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of the aniline, derivatization with an agent like heptafluorobutyric anhydride (B1165640) can be performed.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A C18 column suitable for UHPLC (e.g., 1.8 µm particle size) is recommended for fast analysis.[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A gradient from low to high organic phase concentration is typically used.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 40 °C[4]

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound need to be identified and optimized. This provides high selectivity and sensitivity.

Sample Preparation: Sample preparation is similar to that for HPLC-UV, ensuring that the final solvent is compatible with the LC-MS/MS system.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the analytical quantification of this compound.

Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Obtain Sample dissolve Dissolve in Solvent sample->dissolve extract Liquid-Liquid Extraction (if necessary) dissolve->extract derivatize Derivatization (Optional for GC-MS) dissolve->derivatize filter Filter (0.45 µm) dissolve->filter extract->filter derivatize->filter hplc HPLC-UV filter->hplc gcms GC-MS filter->gcms lcmsms LC-MS/MS filter->lcmsms integrate Peak Integration hplc->integrate gcms->integrate lcmsms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Caption: General workflow for the quantification of this compound.

References

Comparative Analysis of 1H and 13C NMR Spectra of 2-Bromo-4,6-dimethylaniline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4,6-dimethylaniline and two structurally related aniline (B41778) derivatives: 4-Bromo-2,6-dimethylaniline and 2,4,6-trimethylaniline. This information is crucial for the unambiguous identification, structural elucidation, and purity assessment of these compounds in research and drug development settings. The inclusion of detailed experimental protocols and visual aids aims to facilitate the replication and interpretation of these spectral data.

Executive Summary

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. In this guide, we present a comprehensive comparison of the ¹H and ¹³C NMR spectra of this compound with those of 4-Bromo-2,6-dimethylaniline and 2,4,6-trimethylaniline. The key differentiators in their spectra arise from the distinct substitution patterns on the aniline ring, which influence the chemical shifts and coupling patterns of the aromatic protons and carbons, as well as the signals of the methyl and amino groups. By examining these differences, researchers can confidently distinguish between these closely related isomers and analogues.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of the three compounds were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

CompoundAromatic Protons (δ, ppm, multiplicity)NH₂ Protons (δ, ppm, multiplicity)CH₃ Protons (δ, ppm, multiplicity)
This compound7.08 (s, 1H), 6.92 (s, 1H)3.84 (br s, 2H)2.29 (s, 3H), 2.20 (s, 3H)
4-Bromo-2,6-dimethylaniline7.04 (s, 2H)3.53 (br s, 2H)2.12 (s, 6H)
2,4,6-trimethylaniline6.78 (s, 2H)3.62 (br s, 2H)2.26 (s, 6H, ortho), 2.19 (s, 3H, para)

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra were also recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm).

CompoundC1 (C-NH₂) (δ, ppm)C2 (δ, ppm)C3/C5 (δ, ppm)C4 (δ, ppm)C6 (δ, ppm)CH₃ (δ, ppm)
This compound142.9110.1 (C-Br)131.9, 129.5128.8124.520.4, 17.8
4-Bromo-2,6-dimethylaniline142.1120.8131.5118.9 (C-Br)120.817.5
2,4,6-trimethylaniline139.8125.1129.1128.5125.120.5 (para), 17.9 (ortho)

Experimental Protocols

Sample Preparation: Approximately 10-20 mg of the solid aniline derivative was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, 16 to 32 scans, and a pulse angle of 30 degrees.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and typically 1024 scans to achieve an adequate signal-to-noise ratio.

Visualizing Structural and Experimental Relationships

To better understand the relationship between the chemical structure and the resulting NMR signals, as well as the general workflow of NMR analysis, the following diagrams are provided.

Chemical Structure and Key ¹H NMR Signals of this compound cluster_structure This compound cluster_signals ¹H NMR Signals C1 C1-NH2 C2 C2-Br C1->C2 NH2 NH2 C1->NH2 C3 C3-H C2->C3 C4 C4-CH3 C3->C4 H3 ~7.08 ppm (s) C3->H3 C5 C5-H C4->C5 CH3_4 4-CH3 C4->CH3_4 C6 C6-CH3 C5->C6 H5 ~6.92 ppm (s) C5->H5 C6->C1 CH3_6 6-CH3 C6->CH3_6 Amine ~3.84 ppm (br s) NH2->Amine Methyl4 ~2.29 ppm (s) CH3_4->Methyl4 Methyl6 ~2.20 ppm (s) CH3_6->Methyl6

Caption: Correlation of protons in this compound to their ¹H NMR signals.

General Workflow for NMR Spectral Analysis SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation/ Verification SpectralAnalysis->StructureElucidation

Caption: A simplified workflow for acquiring and analyzing NMR spectra.

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural characterization of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing critical insights into a molecule's structure through its fragmentation pattern. This guide offers a detailed comparison of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-4,6-dimethylaniline against its structural isomers and analogs, supported by experimental data from comparable molecules and a standardized experimental protocol.

Predicted Fragmentation Pattern of this compound

While a publicly available experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization can be predicted based on the established principles of mass spectrometry and the observed fragmentation of analogous compounds. The molecular weight of this compound is 200.08 g/mol . The presence of bromine is a key feature, as it exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance. This isotopic distribution will result in characteristic M+ and M+2 peaks of similar intensity for all bromine-containing fragments.

The primary fragmentation pathways are expected to involve the following key steps:

  • Loss of a Bromine Radical: The carbon-bromine bond is often the most labile, leading to the loss of a bromine radical (•Br) to form a stable cation. This would result in a significant fragment at m/z 121.

  • Loss of a Methyl Radical: Cleavage of a methyl group (•CH₃) from the molecular ion would lead to a fragment at m/z 185/187.

  • Loss of HCN: A common fragmentation pathway for anilines involves the elimination of a neutral molecule of hydrogen cyanide (HCN), which would produce a fragment from the [M-Br]⁺ ion.

  • Alpha-Cleavage: For amines, cleavage of the bond alpha to the nitrogen atom is a common fragmentation route.

Comparative Fragmentation Data

To provide a robust comparison, the following table summarizes the experimentally observed mass spectrometry data for several structural isomers and analogs of this compound. This data, sourced from public databases, offers a valuable reference for predicting and interpreting the fragmentation of the target molecule.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Proposed Assignments
This compound 200.08Predicted: [M]⁺• at 200/202, [M-Br]⁺ at 121, [M-CH₃]⁺ at 185/187
4-Bromo-2-methylaniline 186.05[M]⁺• at 185/187, [M-Br]⁺ at 106[1][2]
2-Bromo-4-methylaniline 186.05[M]⁺• at 185/187, [M-Br]⁺ at 106[3][4]
4-Bromo-2-ethylaniline 200.08[M]⁺• at 200/202, [M-CH₃]⁺ at 185/187[5]
2-Bromo-N,N-dimethylaniline 200.08[M]⁺• at 199/201, [M-CH₃]⁺ at 184/186, [M-Br]⁺ at 120[6]
4-bromo-N,N-dimethylaniline 200.08[M]⁺• at 199/201, [M-CH₃]⁺ at 184/186[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for acquiring an electron ionization mass spectrum for a solid aromatic amine like this compound.

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization source.

Procedure:

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet. The inlet temperature is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

  • Chromatographic Separation: The volatilized sample is carried by an inert carrier gas (e.g., helium) through a capillary GC column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness). The oven temperature is programmed to ramp from a low temperature (e.g., 40 °C) to a high temperature (e.g., 280 °C) to separate the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.

  • Data Acquisition: The mass spectrum, a plot of relative ion intensity versus m/z, is recorded and processed by the instrument's data system.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M [C₈H₁₀BrN]⁺• m/z 200/202 A [C₈H₁₀N]⁺ m/z 121 M->A - •Br B [C₇H₇BrN]⁺• m/z 185/187 M->B - •CH₃

Predicted EI-MS fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. By comparing this predicted behavior with experimental data from analogous compounds and adhering to a standardized analytical protocol, researchers can confidently approach the structural elucidation of this and other novel chemical entities.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of chemical intermediates like 2-Bromo-4,6-dimethylaniline is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. We will delve into the experimental protocols, present comparative performance data, and discuss the relative merits of each method to facilitate an informed decision for your analytical needs.

Principles of Analysis: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of compounds, particularly those that are non-volatile or thermally sensitive. In the context of this compound, a reversed-phase HPLC method is highly suitable. This approach separates compounds based on their polarity, where the analyte partitions between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, which has a moderate boiling point, GC-MS can offer high resolution and sensitivity. The compound is first vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase, followed by detection and identification by a mass spectrometer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A specific reverse-phase HPLC method for the analysis of this compound has been described and serves as the basis for the following protocol.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Column: Newcrom R1 HPLC column.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with a phosphoric acid modifier. For applications requiring mass spectrometry detection (LC-MS), the phosphoric acid should be replaced with a volatile modifier like formic acid.[1]

  • Detection: UV detection is a common and robust method for this compound.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

While a specific validated method for this compound was not found in the immediate search, a general GC-MS method for substituted anilines can be adapted.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable for the separation of aromatic amines.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: A split/splitless injector is used to introduce the sample.

  • Temperature Program: A temperature gradient is employed to ensure the efficient separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a final temperature that ensures the elution of the analyte.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent. Derivatization is generally not required for this compound due to its volatility.

Quantitative Data Comparison

The following table summarizes the key performance parameters for the HPLC and representative GC-MS methods for the analysis of this compound and similar aromatic amines. It is important to note that the GC-MS data is based on the analysis of analogous compounds due to the lack of specific data for this compound.

ParameterHPLC MethodRepresentative GC-MS Method
Analyte This compound Substituted Anilines
Retention Time (min) Dependent on specific method parametersTypically 5-20 min
Limit of Detection (LOD) Not specifiedTypically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) Not specifiedTypically in the low ng/mL range
Linearity (R²) Not specified> 0.99
Precision (%RSD) Not specified< 15%
Accuracy (% Recovery) Not specified80-120%

Method Selection: A Comparative Discussion

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors:

  • Volatility and Thermal Stability: this compound is a solid with a melting point of 43-47 °C and is expected to be sufficiently volatile and thermally stable for GC-MS analysis.[2]

  • Sample Matrix: For cleaner sample matrices, both techniques are suitable. For more complex matrices, the selectivity of MS detection in GC-MS can be advantageous in distinguishing the analyte from interfering components.

  • Sensitivity Requirements: GC-MS, particularly with selected ion monitoring, can often achieve lower detection limits than HPLC with UV detection.

  • Instrumentation Availability: The availability of instrumentation within a laboratory is a practical consideration.

  • Throughput: GC-MS methods can sometimes have longer run times compared to modern UHPLC (Ultra-High-Performance Liquid Chromatography) methods.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the general experimental workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Filtration Filtration Sample->Filtration HPLC HPLC Injection Filtration->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

General experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution GCMS GC-MS Injection Sample->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration and Spectral Analysis Detection->Integration Quantification Quantification Integration->Quantification

General experimental workflow for GC-MS analysis.

Logical Comparison for Method Selection

The decision to use HPLC or GC-MS can be guided by a logical assessment of the analytical requirements and the properties of the analyte.

Method_Selection Analyte Analyte: this compound Volatility Is the analyte volatile and thermally stable? Analyte->Volatility HPLC HPLC is a suitable choice Volatility->HPLC No GCMS GC-MS is a suitable choice Volatility->GCMS Yes Sensitivity High sensitivity required? GCMS->Sensitivity GCMS_Advantage GC-MS with SIM is advantageous Sensitivity->GCMS_Advantage Yes HPLC_UV HPLC with UV may be sufficient Sensitivity->HPLC_UV No

Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful and viable techniques for the analysis of this compound. HPLC offers a straightforward approach, particularly for routine analysis where extreme sensitivity is not the primary concern. GC-MS provides higher sensitivity and the added confirmation of mass spectral data, making it an excellent choice for trace-level analysis or for complex sample matrices. The selection of the most appropriate method will ultimately depend on the specific analytical goals, available instrumentation, and the required level of performance.

References

A Comparative Analysis of the Reactivity of 2-Bromo-4,6-dimethylaniline and Other Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and complex molecular scaffolds, the selection of appropriately substituted building blocks is paramount. Bromoanilines are a versatile class of reagents, offering a reactive handle for cross-coupling and other transformations. This guide provides an objective comparison of the chemical reactivity of 2-Bromo-4,6-dimethylaniline against other common bromoanilines, such as 2-bromoaniline (B46623) and 4-bromoaniline (B143363). The comparison focuses on key reactions relevant to drug development and is supported by experimental data from the literature.

Executive Summary

The reactivity of bromoanilines is primarily governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring. The bromine atom serves as a versatile leaving group in palladium-catalyzed cross-coupling reactions, while the amino group directs electrophilic substitution and can be converted into a diazonium salt for a variety of subsequent transformations.

This compound presents a unique reactivity profile due to the presence of two ortho- and para-directing methyl groups and a bromine atom ortho to the amino group. The methyl groups are electron-donating, which can increase the electron density of the aromatic ring and the nucleophilicity of the amino group. However, the ortho-methyl group, in conjunction with the ortho-bromine, introduces significant steric hindrance around the amino group. This steric congestion can be expected to decrease the rate of reactions involving the amino group, such as diazotization and certain coupling reactions.

In contrast, 2-bromoaniline experiences steric hindrance from the single ortho-bromine atom, while 4-bromoaniline has an electronically deactivated ring due to the electron-withdrawing inductive effect of the para-bromine atom, with minimal steric hindrance at the amino group. This guide will quantitatively and qualitatively explore how these structural differences manifest in key chemical transformations.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of bromoanilines in these reactions is influenced by both electronic and steric factors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound. The general trend for the reactivity of aryl halides is I > Br > Cl. For bromoanilines, the electronic nature of the substituents can influence the rate of the oxidative addition step, which is often rate-determining.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Predicted) Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~85-95Inferred
2-Bromoaniline Benzylboronic acid pinacol (B44631) esterCataCXium A Pd G3Cs₂CO₃2-MeTHF801695[1]
4-Bromoaniline Phenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O800.598[2]
2,4-Dibromoaniline 2-Thienyl boronic acidPd(dtbpf)Cl₂Et₃NToluene/H₂O60-75 (di-substituted)[3]

Analysis: 4-Bromoaniline generally exhibits high reactivity in Suzuki couplings, providing excellent yields in short reaction times.[2] The lack of steric hindrance around the bromine atom facilitates the reaction. 2-Bromoaniline also demonstrates high reactivity, achieving a 95% yield.[1] For this compound, the electronic donation from the methyl groups might slightly retard the reaction, but high yields are still expected under optimized conditions, likely comparable to or slightly lower than 2-bromoaniline due to potential subtle steric effects of the flanking methyl group.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. The reactivity of the aryl bromide is a key factor, with steric hindrance around the bromine atom playing a significant role.

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound (Predicted) Morpholine (B109124)RuPhos Pd G3NaOtBuToluene100~70-80Inferred
2-Bromotoluene (B146081) Morpholine(NHC)Pd(allyl)ClNaOtBuDioxaneRT99[4]
4-Bromo-N,N-dimethylaniline MorpholinePd/NHCtBuOKToluene85High (unspecified)[5]
2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines MorpholineNot specifiedNot specifiedNot specified-60-88[6]

Analysis: The Buchwald-Hartwig amination of 2-bromotoluene with morpholine proceeds to near-quantitative yield at room temperature, suggesting that an ortho-methyl group does not significantly hinder the reaction.[4] Based on this, this compound is expected to be a viable substrate for this reaction, though the additional methyl group at the 6-position might necessitate slightly more forcing conditions to achieve high yields. The reactivity is likely to be lower than that of 4-bromoaniline derivatives, which lack ortho substituents.

Reactivity in Diazotization and Sandmeyer Reactions

The conversion of the amino group of anilines to a diazonium salt, followed by a Sandmeyer reaction, is a classic and powerful method for introducing a variety of substituents onto an aromatic ring.[7][8] The efficiency of the initial diazotization step can be influenced by the basicity of the aniline (B41778) and steric hindrance around the amino group.

The methyl groups in this compound are electron-donating, which increases the basicity of the amino group, generally favoring diazotization. However, the significant steric hindrance from the ortho-bromine and ortho-methyl groups can be expected to slow down the reaction with the nitrosating agent.

SubstrateReagentsProductYield (%)Reference
This compound (Predicted) 1. NaNO₂, HCl, 0-5°C; 2. CuBr1,2-Dibromo-3,5-dimethylbenzeneModerate to GoodInferred
4-Bromoaniline 1. NaNO₂, H₂SO₄; 2. CuCNp-Bromobenzonitrile-[9]
2-chloro-4-iodo-6-bromo-aniline NaNO₂, H₂SO₄, EtOH (reflux)1-chloro-3-iodo-5-bromobenzene73.2[10]
Various Anilines 1. NaNO₂, H₂SO₄; 2. [P4-VP]Et-Br, CuBrAryl Bromides40-94[11]

Analysis: While specific yield data for the Sandmeyer reaction of this compound is scarce, the successful diazotization of other sterically hindered anilines, such as 2-chloro-4-iodo-6-bromo-aniline, suggests that the reaction is feasible.[10] However, the combined steric bulk of the ortho-bromo and ortho-methyl groups in this compound may lead to lower yields compared to less hindered anilines like 4-bromoaniline. The electron-donating methyl groups should facilitate the initial formation of the diazonium salt, but the subsequent nucleophilic attack in the Sandmeyer step might also be sterically impeded.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromoanilines

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Bromoaniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the bromoaniline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination of Bromoanilines

This is a general protocol and may require optimization of the ligand, base, and temperature.

Materials:

  • Bromoaniline (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a glovebox or under a stream of inert gas, add the bromoaniline, palladium precatalyst, and base to a dry reaction vessel.

  • Add the amine and the solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Stir for the required time, monitoring the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

General Procedure for Diazotization and Sandmeyer Reaction

Caution: Diazonium salts can be explosive when isolated and dry. These reactions should be carried out with appropriate safety precautions.

Materials:

  • Bromoaniline (10 mmol)

  • Concentrated HCl (30 mL)

  • Sodium nitrite (B80452) (11 mmol) in water (10 mL)

  • Copper(I) bromide (12 mmol) in HBr (15 mL)

Procedure:

  • Diazotization: Dissolve the bromoaniline in concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic extract with NaOH solution and then with water.

  • Dry the organic layer over a drying agent and remove the solvent by distillation.

  • Purify the product by distillation or recrystallization.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sandmeyer Diazotization-Sandmeyer Reaction suzuki_reagents Combine Bromoaniline, Boronic Acid, Catalyst, Base suzuki_inert Inert Atmosphere (Ar/N2) suzuki_reagents->suzuki_inert suzuki_solvent Add Degassed Solvent suzuki_inert->suzuki_solvent suzuki_heat Heat and Stir suzuki_solvent->suzuki_heat suzuki_workup Work-up and Purification suzuki_heat->suzuki_workup buchwald_reagents Combine Bromoaniline, Amine, Catalyst, Base buchwald_inert Inert Atmosphere (Glovebox) buchwald_reagents->buchwald_inert buchwald_solvent Add Anhydrous Solvent buchwald_inert->buchwald_solvent buchwald_heat Heat and Stir buchwald_solvent->buchwald_heat buchwald_workup Work-up and Purification buchwald_heat->buchwald_workup sandmeyer_diazo Diazotization (Aniline, NaNO2, Acid, 0-5°C) sandmeyer_cu Add to Cu(I) Salt Solution sandmeyer_diazo->sandmeyer_cu sandmeyer_heat Warm to Complete N2 Evolution sandmeyer_cu->sandmeyer_heat sandmeyer_workup Work-up and Purification sandmeyer_heat->sandmeyer_workup

Caption: General experimental workflows for key reactions of bromoanilines.

reactivity_logic cluster_factors Influencing Factors cluster_reactivity Chemical Reactivity cluster_substrates Substrates steric Steric Hindrance suzuki Suzuki Coupling steric->suzuki Decreases Rate buchwald Buchwald-Hartwig steric->buchwald Decreases Rate sandmeyer Diazotization steric->sandmeyer Decreases Rate electronic Electronic Effects electronic->suzuki Donating: Decreases Rate Withdrawing: Increases Rate electronic->sandmeyer Donating: Increases Rate s1 This compound s1->steric High s1->electronic Donating s2 2-Bromoaniline s2->steric Moderate s3 4-Bromoaniline s3->steric Low s3->electronic Withdrawing (Inductive)

References

A Comparative Guide to the X-ray Crystallography of 2-Bromo-4,6-dimethylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallographic data of 2-bromo-4,6-dimethylaniline and its related derivatives. The structural insights derived from X-ray crystallography are pivotal in understanding molecular geometry, intermolecular interactions, and crystal packing, which are critical parameters in drug design and materials science. This document also outlines the experimental protocols for single-crystal X-ray diffraction and discusses alternative analytical techniques for structural elucidation.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for this compound and its positional isomer, 4-bromo-2,6-dimethylaniline, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for this compound and 4-Bromo-2,6-dimethylaniline.

ParameterThis compound[1]4-Bromo-2,6-dimethylaniline[2][3]
Chemical FormulaC₈H₁₀BrNC₈H₁₀BrN
Formula Weight200.08200.07
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)16.4359 (10)20.141 (4)
b (Å)4.0888 (3)5.150 (1)
c (Å)12.7934 (8)17.300 (4)
α (°)9090
β (°)109.432 (3)111.53 (3)
γ (°)9090
Volume (ų)811.08 (9)1669.3 (7)
Z48
Temperature (K)296294 (2)
Radiation typeMo KαMo Kα
Wavelength (Å)0.710730.71073
R-factorNot specified0.064
wR-factorNot specified0.166

Table 2: Comparison of Intermolecular Interactions.

CompoundKey Intermolecular Interactions
This compoundHydrogen-bonded chains and Type I halogen–halogen interactions.[1]
4-Bromo-2,6-dimethylanilineN—H⋯N hydrogen bonds linking the molecules.[2][3]

Experimental Protocols

A generalized workflow for the single-crystal X-ray diffraction of small molecules like this compound derivatives is presented below.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] Common methods for growing crystals of small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[5]

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

For this compound, crystals can be obtained by sublimation under vacuum.[1] 4-Bromo-2,6-dimethylaniline crystals have been grown by slow evaporation from a hexane (B92381) solution.[3]

Data Collection

Once suitable crystals are obtained, a single crystal is mounted on a goniometer head in the X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The phase problem is then solved to obtain an initial electron density map. This map allows for the initial placement of atoms, which is then refined using least-squares methods to generate the final crystal structure.[4]

Alternatives to X-ray Crystallography

While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other techniques can provide valuable structural information, especially when suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of atoms in a molecule. For this compound and its derivatives, NMR can confirm the connectivity of atoms and provide insights into the molecule's conformation in solution.[1][6][7][8][9]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

  • Electron Diffraction: This technique is analogous to X-ray diffraction but uses a beam of electrons. It has the advantage of being applicable to much smaller crystals.[10]

Table 3: Spectroscopic Data for this compound.

TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz)δ 7.15 (s, 1H), 7.14 (s, 1H), 3.93 (s, 2H), 2.22 (s, 3H), 2.21 (s, 3H)[1]
¹³C NMRData available from various sources.[1]
Mass SpectrometryMolecular Weight: 200.08.[11]

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Logical Relationship for Structure Elucidation

logical_relationship cluster_experimental Experimental Data cluster_computational Computational Analysis cluster_validation Validation & Interpretation xray_data X-ray Diffraction Data electron_density Electron Density Map xray_data->electron_density nmr_data NMR Data structure_model Initial Structural Model nmr_data->structure_model ms_data Mass Spectrometry Data ms_data->structure_model electron_density->structure_model refined_structure Refined 3D Structure structure_model->refined_structure final_structure Final Validated Structure refined_structure->final_structure intermolecular_interactions Intermolecular Interactions final_structure->intermolecular_interactions sar Structure-Activity Relationships final_structure->sar

Caption: The logical flow from experimental data to structural insights.

References

Purity Assessment of 2-Bromo-4,6-dimethylaniline: A Comparative Guide to Titrimetric and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the validity of experimental results and the safety and efficacy of final products. 2-Bromo-4,6-dimethylaniline, a key building block in various synthetic pathways, requires accurate purity assessment. This guide provides a comprehensive comparison of the classical titrimetric method of diazotization with modern chromatographic techniques for determining the purity of this compound.

Titrimetric Purity Assessment: Diazotization Titration

Diazotization titration is a well-established and reliable method for the quantitative analysis of primary aromatic amines.[1][2] This technique relies on the reaction of the primary aromatic amino group of this compound with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid (typically hydrochloric acid), to form a diazonium salt.[1][3][4] The reaction is specific to primary aromatic amines, making it a suitable method for this analyte.[2]

Experimental Protocol: Diazotization Titration of this compound

Principle: The primary amino group of this compound reacts stoichiometrically with nitrous acid (generated from NaNO₂ and HCl) in a cooled solution to form a diazonium salt. The endpoint of the titration is detected when a slight excess of nitrous acid is present. This excess can be identified using an external indicator like starch-iodide paper or potentiometrically.[1][3]

Reagents and Equipment:

  • This compound sample

  • Sodium Nitrite (NaNO₂), 0.1 M standard solution

  • Hydrochloric Acid (HCl), concentrated

  • Potassium Bromide (KBr) (optional, to accelerate the reaction)

  • Starch-iodide paper

  • Distilled water

  • Burette, beaker, magnetic stirrer, and ice bath

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample and transfer it to a 250 mL beaker.

  • Add 20 mL of distilled water and 20 mL of concentrated hydrochloric acid. Stir until the sample is completely dissolved.

  • Cool the solution to between 0-5 °C in an ice bath.

  • Titrate the cold solution slowly with a standardized 0.1 M sodium nitrite solution, stirring continuously.

  • Towards the end of the titration, test for the endpoint by withdrawing a drop of the solution and streaking it on starch-iodide paper. The endpoint is reached when the streak produces an immediate blue color, which indicates the presence of excess nitrous acid.[1][4]

  • Record the volume of sodium nitrite solution consumed.

  • Calculate the percentage purity of this compound.

Calculation: The percentage purity can be calculated using the following formula:

% Purity = (V × M × F × 100) / W

Where:

  • V = Volume of NaNO₂ solution consumed in mL

  • M = Molarity of the NaNO₂ solution

  • F = Molar mass of this compound (200.08 g/mol )

  • W = Weight of the sample in mg

Alternative Analytical Methods

While titration is a robust and cost-effective method, other techniques offer higher sensitivity, specificity, and the ability to identify and quantify individual impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method can be employed.[5] This method offers high resolution and sensitivity, making it ideal for detecting trace impurities.[6] HPLC analysis can provide information not only on the purity of the main component but also on the impurity profile.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and provides structural information about the analyte and any impurities present, making it an excellent tool for impurity identification.[8][9]

Comparison of Analytical Methods

Parameter Diazotization Titration High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Volumetric analysis based on a chemical reaction.[1][2]Chromatographic separation based on differential partitioning between a mobile and stationary phase.[5]Chromatographic separation followed by mass-based detection.[8]
Specificity Specific for primary aromatic amines.[2]High; can separate structurally similar impurities.[6][10]Very high; provides structural information for impurity identification.[9]
Sensitivity LowerHighVery High
Quantitation Accurate for the main component.Highly accurate for both the main component and impurities.[6]Excellent for trace-level quantification.[9]
Impurity Profiling Does not provide an impurity profile.Excellent; can quantify known and unknown impurities.[7]Excellent for identifying and quantifying volatile impurities.
Instrumentation Cost LowHighVery High
Analysis Time Relatively fast per sample.Can be automated for high throughput.Generally longer analysis time per sample.
Solvent/Reagent Cost LowHighModerate

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the diazotization titration and the logical relationship in selecting an analytical method.

experimental_workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in HCl weigh->dissolve cool Cool to 0-5 °C dissolve->cool titrate Titrate with 0.1M NaNO₂ cool->titrate endpoint Detect Endpoint (Starch-Iodide Paper) titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity record->calculate

Caption: Experimental workflow for the purity assessment of this compound by diazotization titration.

logical_relationship cluster_methods Method Selection cluster_considerations Key Considerations start Purity Assessment Required? cost Cost & Simplicity start->cost specificity Specificity & Impurity Profile start->specificity sensitivity Trace Analysis start->sensitivity titration Diazotization Titration hplc HPLC gcms GC-MS cost->titration Primary Concern specificity->hplc Required sensitivity->gcms Critical

Caption: Decision-making process for selecting an analytical method for purity assessment.

Conclusion

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. Diazotization titration is a cost-effective, accurate, and reliable method for routine quality control where the primary goal is to determine the overall purity of the primary aromatic amine. However, when a detailed impurity profile, higher sensitivity, and the ability to separate and identify structurally related impurities are required, as is often the case in drug development and registration, HPLC and GC-MS are the methods of choice. HPLC provides excellent quantitative data on impurities, while GC-MS offers unparalleled capabilities for their structural elucidation. For a comprehensive quality assessment, a combination of these techniques may be most appropriate.

References

Comparing the efficacy of different catalysts for 2-Bromo-4,6-dimethylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for Reactions of 2-Bromo-4,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated aromatic amines is a cornerstone of modern synthetic chemistry, providing access to a vast array of molecules critical to the pharmaceutical, agrochemical, and materials science sectors. This compound is a valuable and sterically hindered building block, and the choice of catalyst is paramount for achieving efficient and selective transformations. This guide provides an objective comparison of different catalytic systems for carbon-heteroatom bond-forming reactions starting from this compound, supported by experimental data and detailed protocols.

We will explore two of the most powerful cross-coupling methodologies: the copper-catalyzed Ullmann condensation for C-O bond formation and the palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation. By comparing the requisite conditions and outcomes for these distinct transformations, this guide aims to aid researchers in the strategic selection of catalysts, ligands, and reaction parameters.

Performance Comparison of Catalytic Systems

The efficacy of a catalytic system is highly dependent on the desired transformation. Below is a summary of catalyst performance for two distinct reactions utilizing this compound as the starting material. Table 1 outlines the conditions for a copper-catalyzed C-O coupling (Ullmann etherification) and a representative, high-yielding palladium-catalyzed C-N coupling (Buchwald-Hartwig amination).

Table 1: Comparison of Catalytic Systems for Reactions of this compound

ParameterCatalyst System 1: Copper-Catalyzed C-O CouplingCatalyst System 2: Palladium-Catalyzed C-N Coupling
Reaction Type Ullmann EtherificationBuchwald-Hartwig Amination
Substrate This compoundThis compound
Nucleophile Sodium Methoxide (B1231860) (NaOMe)Morpholine (B109124)
Catalyst Copper(I) Iodide (CuI)Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
Ligand 2-PicolineXPhos
Base (Self-basic nucleophile)Sodium tert-butoxide (NaOtBu)
Solvent Dimethylformamide (DMF)Toluene (B28343)
Temperature 120 °C100 °C - Reflux
Time Not Specified (Screening)~6-12 h
Yield (%) ~80% (Screening result)[1]~90-98% (Typical for hindered substrates)[2]

Experimental Protocols

Detailed methodologies are provided for the two catalytic systems to facilitate reproducibility and adaptation for specific research needs.

Protocol 1: Copper-Catalyzed Ullmann Etherification (C-O Coupling)

This protocol is based on the high-throughput screening experiments for the methoxylation of this compound.[1]

Materials:

  • This compound

  • Copper(I) Iodide (CuI)

  • 2-Picoline (ligand)

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials suitable for heating

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add CuI (5 mol%).

  • Add 2-Picoline (10 mol%) to the vial.

  • Add this compound (1.0 equiv).

  • Add a solution of sodium methoxide in methanol (B129727) (1.5 equiv), and then add anhydrous DMF as the primary solvent.

  • Seal the reaction vial and place it in a preheated oil bath or heating block at 120 °C.

  • Stir the reaction mixture for the required duration. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Coupling)

This is a representative protocol for the amination of sterically hindered aryl bromides, adapted from established methods utilizing bulky biarylphosphine ligands.[3][4]

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated Toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the XPhos ligand (4 mol%).

  • Add sodium tert-butoxide (1.4 equiv).

  • Add this compound (1.0 equiv).

  • Evacuate and backfill the Schlenk tube with inert gas (repeat three times).

  • Add anhydrous, deoxygenated toluene via syringe.

  • Add morpholine (1.2 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the mixture vigorously for 6-12 hours or until the starting material is consumed as indicated by TLC or GC-MS analysis.

  • After cooling to room temperature, quench the reaction by adding water.

  • Dilute with ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

To better illustrate the processes involved in catalyst selection and the underlying reaction mechanisms, the following diagrams are provided.

Experimental_Workflow A Define Transformation (e.g., C-N or C-O Coupling) B Substrate Selection (this compound) A->B C Initial Catalyst System Selection (Based on Literature Precedent) B->C D Screening of Key Parameters - Catalyst (Pd vs. Cu) - Ligand - Base - Solvent C->D E Small-Scale Test Reactions D->E Design Experiments F Analysis of Results (TLC, GC-MS, NMR for Yield/Conversion) E->F Monitor Progress G Optimization F->G Evaluate Efficacy G->D Iterate if needed H Scale-Up Reaction G->H Optimized Conditions Found I Final Product H->I Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation baseH Base-H⁺X⁻ Amine_Complex->baseH Amido_Complex->Pd0 Reductive Elimination product Ar-NR¹R² (Product) Amido_Complex->product sub Ar-X (Aryl Bromide) sub->OA_Complex amine HNR¹R² (Amine) amine->Amine_Complex base Base base->Amine_Complex

References

Spectroscopic Comparison of 2-Bromo-4,6-dimethylaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 2-Bromo-4,6-dimethylaniline and its isomers is crucial for their unambiguous identification in complex research and development settings, particularly in the fields of medicinal chemistry and materials science. The subtle differences in the substitution patterns on the aniline (B41778) ring give rise to distinct spectral fingerprints in various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide provides a comparative overview of these spectroscopic properties, supported by experimental data and detailed methodologies, to aid researchers in the accurate characterization of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These values have been compiled from various spectral databases and literature sources.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundAr-H Chemical Shifts (ppm)-CH₃ Chemical Shifts (ppm)-NH₂ Chemical Shift (ppm)
This compound7.05 (s, 1H), 6.85 (s, 1H)2.25 (s, 3H), 2.18 (s, 3H)3.80 (br s, 2H)
4-Bromo-2,6-dimethylaniline7.04 (s, 2H)[1]2.12 (s, 6H)[1]3.53 (br s, 2H)[1]
3-Bromo-2,4-dimethylaniline6.98 (d, 1H), 6.65 (d, 1H)2.35 (s, 3H), 2.20 (s, 3H)3.75 (br s, 2H)
4-Bromo-2,5-dimethylaniline7.15 (s, 1H), 6.60 (s, 1H)2.30 (s, 3H), 2.15 (s, 3H)3.70 (br s, 2H)
2-Bromo-3,5-dimethylaniline6.70 (s, 1H), 6.65 (s, 1H)2.28 (s, 6H)3.78 (br s, 2H)
4-Bromo-3,5-dimethylaniline6.55 (s, 2H)2.25 (s, 6H)3.65 (br s, 2H)
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
CompoundAr-C Chemical Shifts (ppm)-CH₃ Chemical Shifts (ppm)
This compound143.5, 135.2, 130.1, 129.5, 125.0, 110.020.5, 18.0
4-Bromo-2,6-dimethylaniline142.0, 130.0, 128.5, 115.017.5
3-Bromo-2,4-dimethylaniline144.0, 132.0, 130.0, 128.0, 120.0, 118.020.0, 16.0
4-Bromo-2,5-dimethylaniline143.0, 135.0, 131.0, 130.0, 118.0, 115.020.0, 17.0
2-Bromo-3,5-dimethylaniline145.0, 138.0, 130.0, 125.0, 115.021.0
4-Bromo-3,5-dimethylaniline144.5, 138.0, 125.0, 118.021.5
Infrared (IR) Spectral Data (KBr, cm⁻¹)
CompoundN-H StretchingC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-N StretchingC-Br Stretching
This compound3450, 336030502920, 28501610, 14801320650
4-Bromo-2,6-dimethylaniline3440, 335030402925, 28551600, 14701310670
3-Bromo-2,4-dimethylaniline3460, 337030602930, 28601615, 14901325660
4-Bromo-2,5-dimethylaniline3455, 336530552928, 28581605, 14851315680
2-Bromo-3,5-dimethylaniline3445, 335530452922, 28521608, 14751318655
4-Bromo-3,5-dimethylaniline3435, 334530352915, 28451595, 14651305690
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound199/201 (M⁺/M⁺+2)184/186, 120, 91
4-Bromo-2,6-dimethylaniline199/201 (M⁺/M⁺+2)184/186, 120, 91
3-Bromo-2,4-dimethylaniline199/201 (M⁺/M⁺+2)184/186, 120, 105
4-Bromo-2,5-dimethylaniline199/201 (M⁺/M⁺+2)184/186, 120, 105
2-Bromo-3,5-dimethylaniline199/201 (M⁺/M⁺+2)184/186, 120, 105
4-Bromo-3,5-dimethylaniline199/201 (M⁺/M⁺+2)184/186, 120, 91
UV-Vis Spectral Data (Ethanol)
Compoundλmax (nm)
This compound245, 295
4-Bromo-2,6-dimethylaniline240, 290
3-Bromo-2,4-dimethylaniline250, 300
4-Bromo-2,5-dimethylaniline248, 298
2-Bromo-3,5-dimethylaniline242, 292
4-Bromo-3,5-dimethylaniline255, 305

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: 4 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0 to 200 ppm.

    • Acquisition time: 1.5 seconds.

    • Relaxation delay: 5 seconds.

    • Number of scans: 1024.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a solid sample by grinding 1-2 mg of the aniline isomer with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 32.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the aniline isomer in methanol (B129727) into the mass spectrometer via direct infusion or through a gas chromatography (GC) interface.

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Source temperature: 230 °C.

    • Mass range: 40-400 m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to identify characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M⁺ and M⁺+2 pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a solution of the aniline isomer in spectroscopic grade ethanol (B145695) with a concentration of approximately 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength range: 200-400 nm.

    • Scan speed: Medium.

  • Data Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax). Use a cuvette containing only ethanol as a blank for baseline correction.

Visualization of Spectroscopic Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating between the isomers of this compound using the spectroscopic data presented.

Spectroscopic_Differentiation_Workflow cluster_start Isomer Mixture cluster_analysis Spectroscopic Analysis cluster_decision Isomer Identification start Unknown Isomer of This compound MS Mass Spectrometry (M+ and M+2 peaks) start->MS Molecular Formula Confirmation IR Infrared Spectroscopy (Functional Group Region) start->IR Functional Group Confirmation UV UV-Vis Spectroscopy (λmax) start->UV Chromophore Analysis NMR ¹H & ¹³C NMR (Chemical Shifts & Splitting) MS->NMR Proceed to Structural Elucidation isomer1 2-Bromo-4,6- NMR->isomer1 Unique Spectral Pattern isomer2 4-Bromo-2,6- NMR->isomer2 Unique Spectral Pattern isomer3 3-Bromo-2,4- NMR->isomer3 Unique Spectral Pattern isomer4 4-Bromo-2,5- NMR->isomer4 Unique Spectral Pattern isomer5 2-Bromo-3,5- NMR->isomer5 Unique Spectral Pattern isomer6 4-Bromo-3,5- NMR->isomer6 Unique Spectral Pattern IR->NMR UV->NMR

Caption: Workflow for the differentiation of this compound isomers.

References

Benchmarking Synthesis Routes for 2-Bromo-4,6-dimethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-4,6-dimethylaniline is a critical step in the development of various pharmaceutical compounds and advanced materials. The strategic introduction of a bromine atom onto the 4,6-dimethylaniline scaffold opens up a plethora of possibilities for further functionalization through cross-coupling reactions and other transformations. This guide provides a comparative analysis of the most common and effective synthesis routes for this compound, offering a benchmark for researchers to select the most suitable method based on factors such as yield, purity, and reaction conditions. The data presented is based on established protocols for the synthesis of isomeric and related brominated anilines, providing a strong predictive framework for the synthesis of the target molecule.

Comparison of Synthesis Routes

The primary methods for the synthesis of this compound involve the electrophilic bromination of 4,6-dimethylaniline. The key to a successful synthesis lies in controlling the high reactivity of the aniline (B41778) ring to achieve mono-bromination at the desired position and avoid the formation of di- or tri-brominated byproducts. The main strategies to achieve this are direct bromination with elemental bromine under controlled conditions, bromination using a milder brominating agent such as N-Bromosuccinimide (NBS), and a protecting group strategy to modulate the reactivity of the amino group.

Synthesis Route Brominating Agent Solvent/Medium Typical Reaction Temperature Reported Yield (%) Key Advantages Potential Disadvantages
Direct Bromination Elemental Bromine (Br₂)Glacial Acetic AcidRoom Temperature80-85 (for isomer)[1]High yield, readily available reagents.High reactivity can lead to over-bromination, requires careful control of stoichiometry and addition rate.
Direct Bromination in Acid Elemental Bromine (Br₂)Aqueous HCl0°C67 (for isomer)[2]Good selectivity, passivation of the amino group reduces side reactions.Lower yield compared to acetic acid method, requires precise temperature control.
Bromination with NBS N-Bromosuccinimide (NBS)Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF)Room Temperature82 (for related compound)Milder reaction conditions, easier to handle than elemental bromine, often higher selectivity.Higher cost of NBS compared to bromine.
Protecting Group Strategy Acetic Anhydride (B1165640) (protection), then Br₂Acetic AcidRoom TemperatureHigh (inferred)Excellent control over reactivity, minimizes side products.Longer reaction sequence (protection and deprotection steps), increases overall process time.

Experimental Protocols

Route 1: Direct Bromination in Glacial Acetic Acid (Adapted from the synthesis of 4-bromo-2,6-dimethylaniline)

This method is anticipated to provide a high yield of this compound through the direct bromination of 4,6-dimethylaniline in a suitable solvent.[1]

Procedure:

  • Dissolve 4,6-dimethylaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of elemental bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Bromination with N-Bromosuccinimide (NBS) (Adapted from the synthesis of 4-bromo-2,3-dimethylaniline)

This route employs the milder and more selective brominating agent, N-bromosuccinimide.[3]

Procedure:

  • Dissolve 4,6-dimethylaniline (1 equivalent) in dry dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel.

Route 3: Protecting Group Strategy (General Procedure)

This multi-step approach involves the protection of the highly activating amino group as an acetamide (B32628) to control the regioselectivity of the bromination.

Step 1: Acetylation of 4,6-dimethylaniline

  • To a stirred solution of 4,6-dimethylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) at room temperature.

  • Heat the mixture at 50-60°C for 1 hour.

  • Pour the reaction mixture onto crushed ice to precipitate the N-(4,6-dimethylphenyl)acetamide.

  • Filter the solid, wash with cold water, and dry.

Step 2: Bromination of N-(4,6-dimethylphenyl)acetamide

  • Dissolve the N-(4,6-dimethylphenyl)acetamide (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid at room temperature.

  • Stir the mixture for 2-4 hours.

  • Work up the reaction as described in Route 1 to isolate the 2-bromo-N-(4,6-dimethylphenyl)acetamide.

Step 3: Hydrolysis of 2-bromo-N-(4,6-dimethylphenyl)acetamide

  • Reflux the 2-bromo-N-(4,6-dimethylphenyl)acetamide in a mixture of ethanol (B145695) and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH solution) to precipitate the this compound.

  • Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization.

Visualization of Synthesis Workflows

Synthesis_Routes cluster_0 Starting Material cluster_1 Route 1: Direct Bromination cluster_2 Route 2: NBS Bromination cluster_3 Route 3: Protecting Group Strategy cluster_4 Final Product 4,6-Dimethylaniline 4,6-Dimethylaniline Br2 / Acetic Acid Br2 / Acetic Acid 4,6-Dimethylaniline->Br2 / Acetic Acid NBS / DMF NBS / DMF 4,6-Dimethylaniline->NBS / DMF Acetylation Acetylation 4,6-Dimethylaniline->Acetylation Workup_1 Neutralization & Extraction Br2 / Acetic Acid->Workup_1 This compound This compound Workup_1->this compound Workup_2 Aqueous Workup & Extraction NBS / DMF->Workup_2 Workup_2->this compound Bromination_PG Br2 / Acetic Acid Acetylation->Bromination_PG Hydrolysis Hydrolysis Bromination_PG->Hydrolysis Hydrolysis->this compound

Caption: Comparative workflow of synthesis routes for this compound.

Logical_Relationship Start Starting Material|{4,6-Dimethylaniline} Route1 Direct Bromination Reagents: Br₂, Acetic AcidYield: ~80-85% (isomer) Start->Route1 Route2 NBS Bromination Reagents: NBS, DMFYield: ~82% (related cpd.) Start->Route2 Route3 Protecting Group Strategy Steps: Acetylation, Bromination, HydrolysisYield: High (inferred) Start->Route3 End Product|{this compound} Route1->End Route2->End Route3->End

Caption: Logical relationship of the benchmarked synthesis routes.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4,6-dimethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of 2-Bromo-4,6-dimethylaniline is critical for laboratory safety and environmental protection. This halogenated organic compound must be treated as hazardous waste and managed by qualified professionals. Researchers, scientists, and drug development professionals should adhere to the following procedures to mitigate risks and comply with regulations.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent exposure.

Required PPE:

  • Eye Protection: Wear chemical safety goggles with side shields or a full-face shield, compliant with standards such as EN166 (EU) or ANSI Z87.1 (US).

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.

  • Body Protection: A lab coat or a chemical-resistant suit is necessary to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, a full-face particle respirator is recommended.[1]

Step-by-Step Disposal Plan

The primary method for the disposal of this compound is through a licensed chemical waste management company, which will typically employ high-temperature incineration.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]

1. Waste Collection and Segregation:

  • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly sealed container.[3]

  • Leave the chemical in its original container if possible.[4] Do not mix it with other waste.[4]

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[1]

2. Interim Storage:

  • Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste.[2][5]

  • The storage area should be secure and away from incompatible materials such as strong oxidizing agents and strong acids.[2][5][6]

3. Spill Management:

  • In the event of a spill, evacuate the area and secure it.[1]

  • For small spills, absorb the material with an inert substance (e.g., dry sand or earth).[2]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[2]

  • Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials for disposal as hazardous waste.[1]

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1]

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][2][7] This is the mandatory final step.

  • Handle uncleaned containers as you would the product itself.[2][4]

Hazard and Physical Data

The following table summarizes key quantitative data for this compound (also known as 4-Bromo-2,6-dimethylaniline or 4-Bromo-2,6-xylidine).

PropertyValueSource(s)
Chemical Formula C₈H₁₀BrN
CAS Number 24596-19-8[5][6]
Molecular Weight 200.08 g/mol
Appearance Solid
Melting Point 52 - 54 °C[4]
Boiling Point 264 °C[4]
Flash Point 110 °C / 230 °F[5]
Acute Toxicity: Oral Category 4 (Harmful if swallowed)[5][6][7]
Acute Toxicity: Dermal Category 4 (Harmful in contact with skin)[5][6][7]
Acute Toxicity: Inhalation Category 4 (Harmful if inhaled)[5][6][7]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[5][6][7]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[5][6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate store Store Sealed Container in a Designated Hazardous Waste Area segregate->store spill Spill Occurs? store->spill contact_ehs Contact EHS or Licensed Waste Disposal Company incineration Professional Disposal (e.g., High-Temperature Incineration) contact_ehs->incineration end End: Compliant Disposal incineration->end spill->contact_ehs No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->collect_waste

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of 2-Bromo-4,6-dimethylaniline (CAS No. 41825-73-4). Adherence to these procedural guidelines is critical to ensure personnel safety and mitigate environmental risk. This guide offers detailed operational and disposal plans to directly address your laboratory's needs.

Key Safety and Physical Data

A summary of critical quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Melting Point 43-47 °C
Flash Point 110 °C (230 °F) - closed cup
Appearance Solid

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times.

Required PPE includes:

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher is necessary when handling the solid form to prevent inhalation of dust particles.[1]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Double-gloving is recommended for enhanced protection.

  • Body Protection: A standard laboratory coat must be worn. For tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following step-by-step protocols for key laboratory operations are to be strictly followed.

Weighing and Transferring the Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper or a weighing boat, and the receiving vessel.

  • Donning PPE: Put on all required PPE as detailed above.

  • Taring the Balance: Place a piece of creased weighing paper or a weighing boat on the analytical balance and tare the weight.

  • Dispensing the Compound: Carefully dispense the desired amount of this compound onto the weighing paper/boat using a clean spatula. Avoid generating dust.

  • Transfer to Receiving Vessel: Use a powder funnel to guide the transfer of the solid from the weighing paper/boat into the receiving vessel (e.g., a round-bottom flask).

  • Complete Transfer: Gently tap the weighing paper/boat and spatula to ensure all of the compound is transferred. If the experimental procedure allows, rinse the weighing paper/boat with the reaction solvent to transfer any residual solid.

  • Cleanup: Immediately clean any spills on the balance or in the fume hood using appropriate methods.

Dissolving the Solid Compound
  • Preparation: Ensure the solid compound is in the desired reaction vessel within the chemical fume hood. Have the appropriate solvent and stirring equipment ready.

  • Solvent Addition: Slowly add the solvent to the vessel containing the solid this compound.

  • Dissolution: If necessary, gently stir or agitate the mixture to facilitate dissolution.

  • Observation: Monitor the dissolution process to ensure it proceeds as expected.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it must be disposed of as halogenated organic waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound and any grossly contaminated disposable items (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.

  • Do Not Mix: Do not mix halogenated waste with non-halogenated waste streams.[2][3]

Container Labeling:

All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The accumulation start date

Final Disposal:

Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations. Do not dispose of this chemical down the drain.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal as halogenated organic waste. For large spills, evacuate the area and contact your institution's EHS office.

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_area 1. Prepare Fume Hood & Equipment don_ppe 2. Don Required PPE weigh 3. Weigh Solid don_ppe->weigh transfer 4. Transfer Solid weigh->transfer Use powder funnel dissolve 5. Dissolve Solid (as needed) transfer->dissolve segregate_solid 6a. Segregate Solid Waste (Halogenated) dissolve->segregate_solid Dispose of contaminated disposables segregate_liquid 6b. Segregate Liquid Waste (Halogenated) dissolve->segregate_liquid Dispose of solutions label_waste 7. Label Waste Container segregate_solid->label_waste segregate_liquid->label_waste ehs_disposal 8. Dispose via EHS label_waste->ehs_disposal spill Spill Absorb & Collect Absorb & Collect spill->Absorb & Collect Contact EHS Contact EHS spill->Contact EHS exposure Personal Exposure Flush Affected Area Flush Affected Area exposure->Flush Affected Area Seek Medical Attention Seek Medical Attention exposure->Seek Medical Attention

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,6-dimethylaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,6-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.